Oxazole-4-carboxylic acid
Description
Significance of Oxazole (B20620) and its Derivatives as Heterocyclic Systems in Chemical Sciences
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. irjmets.comnumberanalytics.com This structure is a cornerstone in medicinal chemistry and is integral to numerous natural products and synthetic molecules. tandfonline.combenthamdirect.com The significance of oxazole derivatives is underscored by their wide spectrum of biological activities, which has led to their use in pharmaceuticals, agrochemicals, and as versatile building blocks in organic synthesis. irjmets.comnumberanalytics.com
The unique electronic properties of the oxazole ring, arising from the conjugation of the oxygen and nitrogen heteroatoms, influence its stability, reactivity, and interactions with biological targets. irjmets.com These characteristics allow oxazole derivatives to engage with enzymes and receptors through various non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic effects, leading to a diverse range of biological responses. tandfonline.combenthamdirect.comsemanticscholar.org Consequently, oxazoles have become a focal point for researchers aiming to design more biologically active and less toxic therapeutic agents. tandfonline.comtandfonline.com
The versatility of the oxazole scaffold is evident in its presence in numerous clinically used drugs. tandfonline.com This has spurred continuous interest in developing novel synthetic methodologies for creating substituted oxazoles to explore new chemical space and therapeutic applications. tandfonline.comnih.gov The structural flexibility of oxazoles also allows for their incorporation into various drug scaffolds, which can enhance properties like bioavailability and metabolic stability. irjmets.com
Beyond medicine, oxazole derivatives have found applications in materials science, contributing to the development of fluorescent dyes, polymers, and other advanced materials. irjmets.come-bookshelf.de Their utility also extends to agricultural chemistry, where they form the basis for effective pesticides and herbicides. irjmets.comchemimpex.com
Role of Oxazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
This compound and its esters are highly valued as intermediates in organic synthesis. chemimpex.comchemimpex.comresearchgate.net The carboxylic acid group at the 4-position provides a reactive handle for a variety of chemical transformations, making it a versatile precursor for more complex molecules. chemimpex.comvulcanchem.com This functionality allows for standard derivatization reactions, such as esterification and amidation, which are crucial for optimizing the properties of the final compounds in medicinal chemistry.
The synthesis of oxazole-4-carboxylate derivatives has been the subject of extensive research, with numerous methods developed to access this important scaffold. researchgate.net One common approach involves the reaction of ethyl isocyanoacetate with acylating agents like carboxylic acid chlorides. researchgate.net Another strategy utilizes the oxidation of 3-oxazoline-4-carboxylates to yield the corresponding oxazole-4-carboxylates. organic-chemistry.org These methods allow for the introduction of a wide range of substituents at various positions on the oxazole ring, providing access to a diverse library of compounds. researchgate.netresearchgate.net
The reactivity of the oxazole ring itself, combined with the functionality of the carboxylic acid group, enables its participation in a wide array of chemical reactions. chemimpex.com For instance, the oxazole ring can undergo cycloaddition reactions, while the carboxylic acid can be converted into other functional groups. chemimpex.com This dual reactivity makes this compound a powerful tool for constructing complex molecular architectures.
Furthermore, the development of efficient and scalable synthetic routes to this compound derivatives is an active area of research. acs.org Recent advancements include methods that start directly from carboxylic acids, offering a more streamlined approach compared to traditional methods that require pre-activated starting materials. acs.org The ability to readily modify both the oxazole core and the carboxylic acid moiety makes this scaffold a cornerstone in the combinatorial synthesis of compound libraries for drug discovery and other applications. researchgate.net
Overview of Key Research Domains Utilizing this compound Derivatives
Derivatives of this compound are instrumental across several key research domains, primarily due to their biological activity and synthetic versatility. researchgate.net
Medicinal Chemistry: This is the most prominent field utilizing this compound derivatives. They are key building blocks in the synthesis of new therapeutic agents. chemimpex.comchemimpex.com Research has shown that these compounds exhibit a broad range of pharmacological activities. For instance, they have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. chemimpex.comaip.org The this compound moiety is a common feature in molecules designed to interact with specific biological targets, and its derivatives are frequently found in biologically active compounds. researchgate.net For example, new oxazole carboxylic acid derivatives, named macrooxazoles, were isolated from the fungus Phoma macrostoma and have been studied for their antimicrobial and anti-biofilm activities. nih.govmdpi.com
Agrochemicals: The inherent biological activity of oxazole derivatives extends to agricultural applications. chemimpex.comchemimpex.com this compound and its derivatives are used in the development of new agrochemicals, including herbicides, fungicides, and pesticides. chemimpex.comchemimpex.comvulcanchem.com Their structural features can be tailored to target specific pests or plant pathogens, contributing to improved crop protection and yield. chemimpex.comnetascientific.com
Materials Science: In the field of materials science, oxazole-containing compounds are explored for their unique optical and electronic properties. irjmets.comchemimpex.com The rigid, aromatic structure of the oxazole ring can be incorporated into polymers and dyes. irjmets.com Derivatives of this compound can be used to create novel materials with enhanced thermal stability, chemical resistance, and specific fluorescence properties, making them suitable for applications in areas like organic light-emitting diodes (OLEDs) and photovoltaic devices. chemimpex.comvulcanchem.comnumberanalytics.com
Biochemical Research: These compounds also serve as tools in biochemical research. They are used in studies of enzyme inhibition and metabolic pathways, helping to elucidate fundamental biological processes. chemimpex.comchemimpex.com For instance, some derivatives have been used as standards in chromatographic techniques for the quantification of related compounds in complex mixtures. chemimpex.com
Table of Research Applications for this compound Derivatives
| Research Domain | Specific Applications |
|---|---|
| Medicinal Chemistry | Synthesis of anti-inflammatory, antimicrobial, and anticancer agents. chemimpex.comaip.org |
| Development of enzyme inhibitors. chemimpex.com | |
| Agrochemicals | Formulation of herbicides, fungicides, and pesticides. chemimpex.comchemimpex.comvulcanchem.com |
| Creation of crop protection agents. netascientific.com | |
| Materials Science | Development of fluorescent dyes and polymers. irjmets.comchemimpex.com |
| Creation of materials for OLEDs and photovoltaics. numberanalytics.com | |
| Biochemical Research | Probes for studying enzyme interactions and metabolic pathways. chemimpex.comchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFJMYPJJWIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558427 | |
| Record name | 1,3-Oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-13-7 | |
| Record name | 4-Oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Oxazole 4 Carboxylic Acid Derivatives
Classical and Modern Cyclization Approaches to the Oxazole (B20620) Core
The formation of the oxazole ring is most commonly achieved through the cyclization of open-chain precursors that already contain the requisite atoms. These methods vary in their starting materials, reagents, and reaction conditions, offering a range of options for accessing diverse derivatives.
The cyclization of specifically substituted linear precursors remains a cornerstone of oxazole synthesis. These reactions involve the intramolecular condensation and subsequent dehydration to form the aromatic five-membered ring.
A direct and effective method for the synthesis of specific oxazole-4-carboxylic acid derivatives involves the reaction of substituted aminophenylacetic acids with ethyl oxalyl chloride. For instance, 2-(2-Aminophenyl)-oxazole-4-carboxylic acid is prepared through the cyclization reaction between 2-aminophenylacetic acid and ethyl oxalyl chloride. evitachem.com This approach builds the oxazole ring by forming an amide intermediate which then undergoes intramolecular cyclization and dehydration to yield the target heterocycle.
The use of β-dicarbonyl compounds provides a versatile entry to substituted oxazoles. A notable method involves heating ethyl α-chloroacetoacetate with the solution of an ammonium (B1175870) salt in its corresponding carboxylic acid to produce ethyl 4-methyloxazole-5-carboxylates. rsc.org Hydrolysis of these esters can then yield the desired carboxylic acid.
A more general approach, known as the Davidson oxazole synthesis, can start from α-acyloxy-β-ketoesters. For example, ethyl α-acetoxyacetoacetate, when heated with ammonium acetate (B1210297) in acetic acid, can cyclize to form the corresponding oxazole derivative. rsc.org These reactions highlight the utility of readily available β-ketoester starting materials in constructing the oxazole-4-carboxylate framework.
Table 1: Synthesis of Oxazole-5-carboxylates from β-Ketoesters
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Ethyl α-chloroacetoacetate | Ammonium acetate, Acetic acid | Ethyl 2,4-dimethyloxazole-5-carboxylate | rsc.org |
The Robinson–Gabriel synthesis is a classical and widely used method for preparing oxazoles, which involves the cyclodehydration of 2-acylamino-ketones. wikipedia.org This reaction is typically promoted by a cyclodehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. wikipedia.orgijpsonline.com The starting 2-acylamino-ketone can be prepared through various routes, including the Dakin-West reaction. wikipedia.org
Modern variations have expanded the scope of this reaction significantly. For example, a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization allows for the synthesis of highly substituted oxazoles from diverse starting materials like amines, arylglyoxals, isonitriles, and carboxylic acids. nih.gov In this sequence, the Ugi product is configured to undergo cyclodehydration upon treatment with a strong acid, such as H₂SO₄, to yield the oxazole scaffold. nih.gov Another approach uses oxazolone (B7731731) templates which, in the presence of a Friedel-Crafts catalyst and a cyclodehydrating agent, can produce 2,4,5-trisubstituted oxazoles. researchgate.net
A key development for accessing substituted oxazoles from readily available materials involves the oxidation of β-keto amides (derived from amino acids) with reagents like the Dess-Martin periodinane, followed by cyclodehydration to form the oxazole ring. wikipedia.org
Table 2: Reagents for Robinson-Gabriel Cyclodehydration
| Cyclodehydrating Agent | Notes | Reference(s) |
|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Classical reagent, also used in modern tandem reactions. | ijpsonline.comnih.gov |
| Polyphosphoric Acid (PPA) | Can lead to increased yields compared to other mineral acids. | ijpsonline.com |
| Phosphorus Pentachloride (PCl₅) | A strong dehydrating agent. | ijpsonline.com |
| Trifluoromethanesulfonic acid | Used in one-pot Friedel-Crafts/Robinson-Gabriel syntheses. | researchgate.net |
The Davidson oxazole synthesis provides an alternative route to the oxazole core, starting from α-acyloxyketones. semanticscholar.orgbeilstein-journals.org In a foundational example of this reaction, benzoin (B196080) acetate is heated with ammonium acetate in acetic acid to yield 2-methyl-4,5-diphenyloxazole. rsc.org This method is valuable because the α-acyloxyketone precursors can be readily accessed. The reaction proceeds through the formation of an amino-alcohol intermediate, followed by cyclization and dehydration to furnish the final oxazole product. While the initial scope was demonstrated with aromatic examples, the principle can be extended to other substrates, provided a readily enolized carbonyl group is present, which is thought to be important for the ring formation. rsc.org
Intermolecular cycloaddition reactions represent a powerful strategy for rapidly constructing the oxazole ring system, often with high atom economy. These methods involve the combination of two or more components that come together to form the heterocyclic core in a single step.
A notable example is the [2+2+1] cycloaddition strategy for synthesizing 2,4,5-trisubstituted oxazoles. rsc.org One such approach describes an umpolung strategy for the intermolecular cycloaddition between two aryl aldehydes and a nitrile under the influence of TMSOTf. rsc.org This method proceeds through the formation of new N-C, O-C, and C-C bonds in a single operation, utilizing common and commercially available chemicals. rsc.org Other [2+2+1] strategies often involve the reaction of an alkyne, a nitrile, and an oxygen source, typically mediated by a transition metal catalyst such as gold or copper. rsc.org
The Diels-Alder reaction, a [4+2] cycloaddition, is also significant in oxazole chemistry, although it typically involves using a pre-formed oxazole ring as a diene to synthesize other heterocycles like pyridines and furans. researchgate.net However, the principles of cycloaddition are central to building complex molecular architectures from simpler precursors.
Another relevant strategy is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a well-established method for forming isoxazoles, a closely related heterocycle. mdpi.com While not a direct synthesis of oxazoles, the underlying principles of combining a 1,3-dipole with a dipolarophile inform the broader field of heterocyclic synthesis via cycloaddition.
Cycloaddition of Alkynes and Nitriles
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has revolutionized oxazole synthesis, enabling the creation of complex derivatives under mild conditions with high efficiency and selectivity. Catalysts based on copper, gold, and palladium are particularly prominent.
An efficient two-step synthesis for 2-phenyl-4,5-substituted oxazoles utilizes an intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides as the key step. researchgate.netnih.govacs.org These enamide precursors are readily obtained through the nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone intermediates by various nucleophiles like alkoxides, amines, or Grignard reagents. nih.govthieme-connect.com This versatility allows for the introduction of ester, carboxamide, or acyl groups at the 4-position of the resulting oxazole. nih.gov This copper-catalyzed approach is considered an improvement over previously reported silver-induced cyclizations. nih.govacs.org The process is notable for its efficiency in generating a diverse range of oxazole derivatives. ijpsonline.com
Table 2: Copper-Catalyzed Synthesis of 2-Phenyl-4,5-Substituted Oxazoles Data sourced from Kumar et al. (2012). nih.gov
| Enamide Precursor | Nucleophile Used | Resulting Functionality at C4 | Product | Reference(s) |
|---|---|---|---|---|
| 4-[(Methylthio)(phenyl)methylene]-2-phenyl-5-oxazolone | Sodium Methoxide | Methoxycarbonyl | Methyl 2,5-diphenyl-oxazole-4-carboxylate | nih.gov |
| 4-[(Methylthio)(phenyl)methylene]-2-phenyl-5-oxazolone | Benzylamine | N-Benzylcarboxamide | N-Benzyl-2,5-diphenyl-oxazole-4-carboxamide | nih.gov |
Gold catalysts have emerged as powerful tools for multicomponent reactions to build oxazole rings. A notable example is the cationic gold(I)-catalyzed one-pot tandem reaction involving an amide, an aldehyde, and an alkyne to produce 2,4,5-trisubstituted oxazoles in good yields. beilstein-journals.orgscispace.comrsc.org This atom- and step-economical process uses a single catalyst to orchestrate the entire sequence, with water as the only theoretical byproduct. scispace.comrsc.org The reaction tolerates both aliphatic and aromatic aldehydes and represents an efficient alternative to traditional stepwise syntheses. scispace.com
The proposed mechanism involves an initial gold-catalyzed A³ coupling (aldehyde-alkyne-amine/amide) to form a propargylamide intermediate, which then undergoes a 5-exo-dig cyclization, also catalyzed by gold, to yield the final oxazole product. scispace.cominformahealthcare.com
Palladium-catalyzed cross-coupling and direct arylation reactions are highly effective for functionalizing the oxazole core. A direct and regioselective palladium-catalyzed C-H (hetero)arylation of ethyl 4-oxazolecarboxylate provides a straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. organic-chemistry.org
This methodology uses palladium acetate with bulky phosphine (B1218219) ligands, such as JohnPhos, to achieve high yields and regioselectivity. organic-chemistry.orgnih.gov The C-2 position is typically arylated first, with subsequent arylation at the C-5 position possible by adjusting catalyst loading. organic-chemistry.org The reaction is compatible with a wide array of iodo-, bromo-, and chloro(hetero)aromatics and tolerates various functional groups. organic-chemistry.org The ethyl ester group at the 4-position acts as a directing group and can be subsequently removed if desired, highlighting the utility of this method for synthesizing biologically relevant molecules. organic-chemistry.org Other palladium-catalyzed methods include the oxidative cyclization of N-acyl enamides and cascade reactions for forming trisubstituted oxazoles. rsc.orgnih.govrsc.org
Table 3: Palladium-Catalyzed Direct Arylation of Ethyl 4-oxazolecarboxylate Data sourced from Verrier et al. (2008). organic-chemistry.org
| Aryl Halide | Ligand | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Iodobenzene | P(o-tol)₃ | Toluene (B28343) | Ethyl 2-phenyl-4-oxazolecarboxylate | 85 |
| 4-Chloro-benzonitrile | JohnPhos | Dioxane | Ethyl 2-(4-cyanophenyl)-4-oxazolecarboxylate | 90 |
Gold-Catalyzed Tandem Oxazole Synthesis
Oxidative Cyclization Reactions
Oxidative cyclization represents a powerful class of reactions for heterocycle synthesis, often involving the formation of C-O bonds under oxidative conditions to construct the oxazole ring.
A novel and efficient methodology for synthesizing functionalized oxazoles has been developed utilizing 2-amidodihydrofurans as starting materials. acs.orgacs.org This approach is distinguished by an alkali-induced intramolecular C-O bond cleavage and subsequent C-O bond formation. acs.orgresearchgate.net The reaction proceeds through a ring-opening of the dihydrofuran moiety, followed by a manganese-catalyzed aerobic dehydrogenation and annulation process, which uses air as a green and readily available oxidant. acs.orgacs.org This method provides a pathway to functionalized oxazoles that can be further transformed into other valuable heterocyclic structures, such as oxazole-substituted pyrazoles and 2H-azirines. acs.orgresearchgate.net
The use of hypervalent iodine(III) reagents, such as Phenyliodine Diacetate (PIDA), offers a metal-free and environmentally benign alternative for synthesizing oxazoles. organic-chemistry.org This method involves the intramolecular oxidative cyclization of enamides to produce a wide array of functionalized oxazoles in moderate to good yields. acs.orgnih.gov The reaction is typically mediated by PIDA in the presence of a Lewis acid like Boron trifluoride etherate (BF3·OEt2) in a solvent such as dichloroethane (DCE) under reflux conditions, with yields reaching up to 90%. organic-chemistry.orgthieme-connect.com
A key advantage of this methodology is its broad substrate scope, accommodating various functional groups and substitution patterns on the enamide precursor. organic-chemistry.orgfigshare.com This heavy-metal-free process for oxidative carbon-oxygen bond formation is considered a more sustainable approach in heterocyclic chemistry. organic-chemistry.orgnih.gov The reaction is proposed to proceed via the formation of iodo intermediates, which then undergo cyclization and reductive elimination to yield the oxazole product. organic-chemistry.org
Table 1: PIDA-Mediated Synthesis of Various Oxazole Derivatives This table is representative of the types of substitutions possible and is based on findings from the cited literature.
| R¹ Substituent | R² Substituent | R³ Substituent | Product Yield |
|---|---|---|---|
| Aryl | CO₂Me | Me | Good to High |
| Me | CO₂Bn | Cy | Good |
| H | Me | Aryl | Moderate |
| Ac | H | Me | Moderate to Good |
Harnessing the energy of visible light, a novel metal-free procedure has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. researchgate.net This method employs the oxidative annulation of N-acetyl enamides mediated by an organic photosensitizer, 9H-thioxanthen-9-one (TX), under visible light irradiation. researchgate.net The reaction is conducted in the presence of Boron trifluoride etherate (BF3⋅Et2O) and nitrobenzene (B124822) (PhNO2), which acts as an oxidant. researchgate.netresearchgate.net
This strategy is noted for its high atom and step economy, proceeding under green and mild conditions. researchgate.net It demonstrates a broad substrate scope, allowing for the synthesis of numerous trisubstituted oxazole derivatives with yields of up to 88%. researchgate.net The reaction avoids the use of metal catalysts, aligning with the principles of sustainable chemistry. researchgate.netresearchgate.net
Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Oxidative Cyclization
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the essential parts of all starting materials. These strategies are prized for their efficiency and ability to rapidly generate molecular diversity.
A robust two-step sequence for the synthesis of 2,4,5-trisubstituted oxazoles utilizes a combination of the Ugi four-component reaction (Ugi-4CR) followed by a Robinson-Gabriel reaction. rsc.orgbeilstein-journals.orgresearchgate.net In this approach, the Ugi reaction brings together an amine, a carbonyl compound (specifically an arylglyoxal), a carboxylic acid, and an isonitrile. nih.gov To facilitate the subsequent cyclization, a cleavable amine component like 2,4-dimethoxybenzylamine (B23717) is often used as a functional equivalent of ammonia (B1221849). beilstein-journals.orgnih.gov
The bis-amide intermediate generated from the Ugi reaction is then subjected to acid-mediated treatment, which accomplishes both debenzylation and a cyclodehydration (Robinson-Gabriel) reaction to furnish the final 2,4,5-trisubstituted oxazole scaffold. rsc.orgresearchgate.net This multicomponent method is highly valuable for creating diverse libraries of oxazoles, as the three substituents on the final ring can be easily varied by changing the initial reaction components. beilstein-journals.org
The process begins with the N-acylation of an amino acid with a carboxylic acid, followed by a cyclodehydration of the resulting N-acylamino acid to form an oxazolone intermediate. nih.gov By controlling the reaction conditions, specifically the basicity, 5-(triazinyloxy)oxazole derivatives can be synthesized as key intermediates. nih.govsemanticscholar.org
A further advancement of this strategy involves a subsequent Nickel-catalyzed Suzuki–Miyaura coupling reaction. The 5-(triazinyloxy)oxazole intermediate is coupled with various boronic acids to introduce a third point of diversity, yielding 2,4,5-trisubstituted oxazoles in good yields. beilstein-journals.orgsemanticscholar.org This one-pot, two-step sequence is a powerful tool for the convergent synthesis of complex oxazoles from simple, commercially available starting materials. semanticscholar.org
Catalyst-Mediated MCRs
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. In the realm of oxazole synthesis, catalyst-mediated MCRs have emerged as a powerful tool, enabling the construction of diverse oxazole derivatives with high atom economy and procedural simplicity.
Copper Nanomagnetic Catalyst (CuFe2O4)-Mediated Reactions
A sustainable and efficient method for the synthesis of oxazole derivatives utilizes a copper ferrite (B1171679) nanomagnetic catalyst (CuFe2O4). jsynthchem.comjsynthchem.com This heterogeneous catalyst facilitates the one-pot, three-component reaction of benzoin, carboxylic acids, and ammonium acetate in water as a green solvent. jsynthchem.com The CuFe2O4 nanoparticles, which can be readily prepared and characterized by techniques such as FT-IR, VSM, and TGA, serve as an effective and recyclable catalyst for this transformation. biolmolchem.com
The reaction proceeds to give good to excellent yields of the corresponding 2,4,5-trisubstituted oxazoles. jsynthchem.com A key advantage of this methodology is the ease of separation of the catalyst from the reaction mixture using an external magnet, allowing for its reuse over several cycles without a significant loss of catalytic activity. biolmolchem.com The process is particularly efficient for aromatic carboxylic acids bearing electron-donating groups, which tend to react faster and produce higher yields. jsynthchem.com
Table 1: Synthesis of Oxazole Derivatives using CuFe2O4 Catalyst jsynthchem.com
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | 4-Methylbenzoic acid | 2-(p-tolyl)-4,5-diphenyloxazole | 95 |
| 2 | 4-Methoxybenzoic acid | 2-(4-methoxyphenyl)-4,5-diphenyloxazole | 92 |
| 3 | 4-Chlorobenzoic acid | 2-(4-chlorophenyl)-4,5-diphenyloxazole | 85 |
| 4 | Benzoic acid | 2,4,5-triphenyloxazole | 90 |
Reaction conditions: benzoin (1 mmol), ammonium acetate (4 mmol), carboxylic acid (1.5 mmol), CuFe2O4 (20 mg), H2O (5 ml). jsynthchem.com
Visible-Light-Induced Three-Component Reactions with Iodonium-Phosphonium Hybrid Ylides
A novel approach for the synthesis of 2,4,5-trisubstituted oxazoles involves a visible-light-induced, catalyst- and additive-free three-component reaction. rsc.org This method brings together iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orghuangresearch.org The reaction cascade is initiated by the photo-generation of an α-phosphonium carbene, which acts as a trigger for the subsequent transformations. rsc.org
This photochemical assembly demonstrates high efficiency and a broad substrate scope, allowing for the synthesis of a diverse range of complex oxazoles. The reaction proceeds under mild conditions and avoids the use of transition metal catalysts, making it an attractive green chemistry approach. rsc.org
Macrocyclization Approaches Involving Internal Oxazole Activation
The oxazole moiety can serve as an internal activating group for a terminal carboxylic acid, facilitating macrocyclization, a key step in the synthesis of many complex natural products, particularly cyclodepsipeptides. acs.orgchimia.ch This conceptually novel technology avoids the need for external coupling reagents. chimia.ch
The process typically involves a domino reaction sequence initiated by the protonation of a strategically positioned 5-aminooxazole with an acid, such as trifluoroacetic acid (TFA). chimia.ch This generates an electrophilic iminium salt, which is then trapped by a neighboring C-terminal carboxylate to form a putative spirolactone intermediate. Subsequent intramolecular nucleophilic attack by a tethered alcohol onto the spirolactone, followed by fragmentation, yields the desired macrolactone. chimia.ch This method has been successfully applied to the synthesis of structurally complex cyclodepsipeptides from readily accessible starting materials in a two-step process that combines a three-component synthesis of the 5-aminooxazole precursor with the acid-triggered macrocyclization. acs.orgchimia.ch
In a related strategy, palladium-catalyzed intramolecular C-H olefination has been used for the late-stage macrocyclization of bioactive peptides containing internal oxazole motifs. mdpi.com
Regioselective Functionalization and Derivatization Techniques
The synthesis of specifically substituted oxazole derivatives often relies on the regioselective functionalization of a pre-formed oxazole ring. Various methods have been developed to achieve this, primarily through metalation or halogenation followed by cross-coupling reactions.
Metalation and Subsequent Functionalization of the Oxazole Core (e.g., Cu, Pd, Mg, Zn)
A general and versatile method for the synthesis of 2,4,5-trisubstituted oxazoles involves the successive regioselective metalation of the oxazole core using hindered TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium (TMPMgCl·LiCl) or zinc (TMPZnCl·LiCl). acs.orgnih.gov Starting from commercially available oxazole, these reagents allow for the deprotonation at specific positions of the oxazole ring. The resulting magnesiated or zincated species are stable towards ring fragmentation and readily react with a variety of electrophiles. acs.orgnih.gov
This approach enables the introduction of substituents such as aryl and allyl halides, acid chlorides, TMSCl, and TMS-CN, providing access to a wide array of highly functionalized oxazoles. acs.orgnih.gov The use of TMP-bases allows for the preparation of kinetic regioisomers that might be difficult to access through other methods. researchgate.net For instance, the metalation of 4,4-dimethyloxazoline with TMPZnCl·LiCl provides a stable 2-zincated oxazoline (B21484) reagent that can undergo palladium-catalyzed Negishi cross-coupling reactions. researchgate.net
Table 2: Regioselective Functionalization of the Oxazole Scaffold acs.org
| Starting Material | Metalating Agent | Electrophile | Product | Yield (%) |
| Oxazole | TMPZnCl·LiCl | PhCOCl | 2-Benzoyloxazole | 75 |
| 2-Phenyloxazole | TMPMgCl·LiCl | Allyl-Br | 5-Allyl-2-phenyloxazole | 82 |
| 2,5-Diphenyloxazole | TMPMgCl·LiCl | I2 | 4-Iodo-2,5-diphenyloxazole | 88 |
Bromination and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Regioselective bromination of the oxazole ring, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, is a powerful strategy for the synthesis of substituted oxazoles. ignited.in The position of bromination can be controlled by the choice of brominating agent and the existing substitution pattern on the oxazole ring. For example, N-bromosuccinimide (NBS) selectively brominates the 5-position of the oxazole ring.
The resulting bromooxazoles are versatile building blocks that can be coupled with a wide range of aryl and heteroaryl boronic acids to form C-C bonds. ignited.insci-hub.se This methodology has been used to synthesize 4,4'-dioxazoles and has been extended to the convergent synthesis of trisoxazoles through a regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalooxazoles followed by a Stille coupling. ignited.innih.gov
Table 3: Suzuki-Miyaura Cross-Coupling of Bromooxazoles ignited.in
| Bromooxazole | Boronic Acid | Product | Yield (%) |
| 2-Bromo-5-phenyloxazole | Phenylboronic acid | 2,5-Diphenyloxazole | 95 |
| 4-Bromo-2-phenyloxazole | 4-Methoxyphenylboronic acid | 2-Phenyl-4-(4-methoxyphenyl)oxazole | 88 |
| 2,4-Dibromooxazole | Phenylboronic acid | 2-Bromo-4-phenyloxazole | 85 |
Formation of Acyl Chlorides for Amide Coupling
The conversion of oxazole-4-carboxylic acids into their corresponding acyl chlorides is a critical step for subsequent amide bond formation. This transformation is typically achieved using standard chlorinating agents under anhydrous conditions. Reagents such as thionyl chloride or oxalyl chloride are commonly employed for this purpose. The reaction is generally performed in an inert solvent like dichloromethane (B109758) or toluene at temperatures ranging from 0°C to room temperature. The high reactivity of the resulting oxazole-4-carbonyl chloride makes it an efficient intermediate for coupling with a wide array of amines to produce a diverse range of oxazole-4-carboxamides. vulcanchem.com This method is integral to the synthesis of various biologically active compounds and complex molecular structures where the oxazole-4-carboxamide (B1321646) moiety is a key feature.
A representative procedure involves treating the this compound with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane. clockss.org The reaction proceeds smoothly to afford the acyl chloride, which can then be used directly in the next step without extensive purification. clockss.org The choice of chlorinating agent and reaction conditions can be optimized to ensure high yields and minimize side reactions.
| Reagent | Solvent | Temperature | Time | Notes |
| Thionyl chloride | Dichloromethane (DCM), Toluene | 0°C to Room Temp | 1–3 hours | Anhydrous conditions are required. |
| Oxalyl chloride | Dichloromethane (DCM) | 0°C to Room Temp | 1–3 hours | Catalytic DMF is often used. clockss.org |
Incorporation of Various Substituents at Oxazole Ring Positions (e.g., 2, 5)
The functionalization of the oxazole ring at positions 2 and 5 is crucial for creating a diverse library of derivatives with varied chemical and biological properties. researchgate.net Several synthetic strategies have been developed to introduce a wide range of substituents at these positions.
One common approach involves the cyclization of precursors that already contain the desired substituents. For instance, 2,5-disubstituted oxazole-4-carboxylates can be synthesized from N,1,1-tricarbonylated propargylamines. beilstein-journals.org In this method, the substituents at the 2- and 5-positions are determined by the choice of the acid amide and the acetylide used in the initial steps. beilstein-journals.org
Another powerful technique is the direct C-H functionalization of a pre-formed oxazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, have been successfully employed for the arylation and alkenylation at the 2- and 5-positions of the oxazole nucleus. nih.govnih.govorganic-chemistry.org Site-selective deprotonation followed by reaction with an electrophile is another effective method. nih.gov For example, the use of a phenylsulfonyl group at the 2-position can direct deprotonation to the 5-position, allowing for the introduction of various substituents. nih.gov
Cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes provides a one-step synthesis of 2,5-disubstituted oxazoles under mild conditions. rsc.org This method has even been applied to the synthesis of natural products like texamine and balsoxin. rsc.org
| Method | Position(s) | Reagents | Notes |
| Cyclization of Propargylamines | 2 and 5 | N,1,1-tricarbonylated propargylamines, butyllithium (B86547) or ammonium acetate | Substituents are introduced in the starting materials. beilstein-journals.org |
| Cross-Coupling Reactions | 2 and 5 | Aryl/alkenyl halides, organometallic reagents, Pd catalyst | Allows for late-stage modification of the oxazole ring. nih.govnih.govorganic-chemistry.org |
| Directed Deprotonation | 5 | 2-(Phenylsulfonyl)-1,3-oxazole, LDA, electrophiles | The sulfonyl group acts as a directing group. nih.gov |
| Cobalt-Catalyzed Cycloaddition | 2 and 5 | N-pivaloyloxyamides, alkynes, Co(III) catalyst | Features a broad substrate scope. rsc.org |
Late-Stage Functionalization of Complex Bioactive Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of complex molecules at a late stage of the synthesis. wikipedia.orgmpg.de This approach avoids the need for de novo synthesis of each new analog, thereby accelerating the discovery of new drug candidates. mpg.de this compound and its derivatives are valuable scaffolds for LSF due to the synthetic versatility of the oxazole ring and the carboxylic acid group.
Recent advances have demonstrated the successful application of LSF to incorporate the oxazole moiety into bioactive compounds. For example, a method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been utilized for the late-stage functionalization of molecules like (R)-(+)-α-lipoic acid, estrone, valproic acid, and probenecid. acs.orgacs.orgnih.gov This transformation is achieved with good to excellent yields, highlighting the method's practicality. acs.org
Furthermore, photochemical three-component assembly has been shown to install tri-substituted oxazoles into bioactive molecules that contain carboxylic acid functionalities. rsc.org This metal-free protocol is compatible with various functional groups, making it suitable for complex substrates. rsc.org C-H activation strategies also play a role in the LSF of complex molecules containing an oxazole ring, allowing for direct modification of the heterocyclic core. researchgate.netacs.org
| Bioactive Molecule | Functionalization Method | Resulting Moiety | Reference |
| (R)-(+)-α-Lipoic Acid | From carboxylic acid | 4,5-Disubstituted oxazole | acs.orgacs.orgnih.gov |
| Estrone | From carboxylic acid | 4,5-Disubstituted oxazole | acs.orgacs.orgnih.gov |
| Valproic Acid | From carboxylic acid | 4,5-Disubstituted oxazole | acs.orgacs.orgnih.gov |
| Probenecid | From carboxylic acid | 4,5-Disubstituted oxazole | acs.orgacs.orgnih.gov |
| Various drug molecules | Photochemical three-component assembly | Tri-substituted oxazole | rsc.org |
Controlled Isomerization Pathways
Isoxazole-Azirine-Isoxazole/Oxazole Isomerization
The isomerization of isoxazoles can proceed through a transient 2H-azirine intermediate, leading to the formation of either a rearranged isoxazole (B147169) or an oxazole. nih.govacs.org This transformation is highly dependent on the reaction conditions and the substitution pattern of the starting isoxazole. nih.govacs.org The process is often initiated by thermal or photochemical means, or through catalysis. mdpi.comnih.gov
The key intermediate, a 2-acyl-2H-azirine, can be generated under specific conditions and, in some cases, isolated. nih.govacs.org The fate of this azirine dictates the final product. Under catalytic conditions, it can rearrange back to an isoxazole, while non-catalytic thermolysis often leads to the formation of an oxazole. nih.govacs.orgacs.org The formation of the oxazole is believed to occur via the cleavage of the azirine C-C bond to form a stabilized nitrile ylide, which then undergoes 1,5-cyclization. acs.orgacs.org
This isomerization represents an atom-economical approach to synthesize substituted oxazoles and isoxazoles from a common precursor. mdpi.com
Fe(II)-Catalyzed Isomerization of Acyl-Methoxy-/Aminoisoxazoles
Iron(II) catalysis has been shown to effectively promote the isomerization of certain isoxazole derivatives. Specifically, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles can lead to the formation of isoxazole-4-carboxylic esters and amides in good yields. nih.govacs.org This reaction typically occurs at elevated temperatures, such as 105 °C in dioxane. nih.govacs.org
Interestingly, under the same Fe(II)-catalyzed conditions, 4-formyl-5-methoxyisoxazoles yield methyl oxazole-4-carboxylates. nih.govacs.org This highlights the subtle influence of the substituent at the 4-position on the reaction outcome.
Furthermore, by conducting the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under milder conditions (e.g., acetonitrile (B52724) at 50 °C), it is possible to prepare the transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. nih.govacs.org These azirines can then be selectively converted to either isoxazoles (catalytically) or oxazoles (thermally). nih.govacs.orgacs.org DFT calculations have been used to elucidate the mechanism and understand the factors controlling the reaction pathways. nih.govacs.orgacs.org A similar Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides has also been reported. acs.org
| Starting Material | Catalyst | Conditions | Product |
| 4-Acyl-5-methoxy-/5-aminoisoxazoles | Fe(II) | Dioxane, 105 °C | Isoxazole-4-carboxylic esters/amides nih.govacs.org |
| 4-Formyl-5-methoxyisoxazoles | Fe(II) | Dioxane, 105 °C | Methyl oxazole-4-carboxylates nih.govacs.org |
| 4-Acyl-5-methoxyisoxazoles | Fe(II) | MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirines nih.govacs.org |
| 5-Chloroisoxazoles | Fe(II) | - | 2H-Azirine-2-carbonyl chlorides acs.org |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the construction of oxazole rings. rsc.orgorganic-chemistry.org These methods often proceed under mild conditions, at room temperature, and without the need for external chemical oxidants or hazardous reagents. organic-chemistry.orgnih.gov
One reported electrochemical strategy involves the synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile. organic-chemistry.orgnih.govacs.org This method demonstrates high efficiency and a broad substrate scope. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction proceeds via a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgnih.gov X-ray crystallographic analysis has confirmed that the reaction involves the nucleophilic attack of acetonitrile on the carbonyl carbon. nih.govacs.org
Another electrochemical approach describes the synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines. rsc.org This procedure avoids the use of hazardous oxidants and transition metal catalysts. rsc.org
Electrochemical methods have also been developed for the deoxygenative [3+2] cycloaddition of carboxylic acids to synthesize oxazoles, using phosphine as a mediator. researchgate.net These advancements highlight the potential of electrosynthesis as a sustainable and versatile tool for preparing this compound derivatives and other substituted oxazoles. organic-chemistry.orgbeilstein-journals.org
| Starting Materials | Key Features | Product |
| Ketones and acetonitrile | Room temperature, no external oxidant, Ritter-type reaction/oxidative cyclization. organic-chemistry.orgnih.govacs.org | Polysubstituted oxazoles organic-chemistry.orgnih.govacs.org |
| β-Diketone derivatives and benzylamines | No hazardous oxidants, no transition metal catalysts. rsc.org | Polysubstituted oxazoles rsc.org |
| Carboxylic acids | Phosphine-mediated, deoxygenative [3+2] cycloaddition. researchgate.net | Oxazoles researchgate.net |
Phosphine-Mediated Deoxygenative [3+2] Cycloaddition
A notable and modern approach for the synthesis of oxazole derivatives, including those with a carboxylate group at the 4-position, is the phosphine-mediated deoxygenative [3+2] cycloaddition. rsc.orgdntb.gov.ua This strategy often utilizes readily available and abundant carboxylic acids as the starting materials, reacting them with isocyanides. rsc.orgresearchgate.net A key advantage of this methodology is its ability to proceed under green and sustainable conditions, particularly when employing electrochemistry, which circumvents the need for transition metals or toxic chemical oxidants. rsc.org
The general mechanism for this transformation involves the anodic oxidation of a phosphine, such as triphenylphosphine (B44618) (PPh₃), which then activates the carboxylic acid. This process leads to the formation of a crucial acyloxyphosphonium ion intermediate. rsc.org This reactive species subsequently engages in a [3+2] cycloaddition with an isocyanide component, such as ethyl isocyanoacetate. rsc.orgresearchgate.netacs.org The final steps of the sequence involve cyclization and elimination to furnish the desired oxazole ring system. acs.org
This electrochemical variant is performed in an undivided cell, often using graphite (B72142) and platinum electrodes, and can be conducted at room temperature. rsc.org The reaction demonstrates good tolerance for various functional groups and has been successfully applied to the late-stage modification of drug molecules, highlighting its potential utility in medicinal chemistry. rsc.org
Detailed research findings have demonstrated the versatility of this method with a range of substituted carboxylic acids and isocyanides. The yields of the resulting oxazole-4-carboxylate derivatives are generally moderate to good.
Research Findings: Substrate Scope and Yields
The following table summarizes the results from studies on the electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition for the synthesis of various oxazole derivatives.
| Entry | Carboxylic Acid (1) | Isocyanide (2) | Phosphine | Product | Yield (%) |
| 1 | Benzoic acid | Ethyl isocyanoacetate | PPh₃ | Ethyl 2-phenyl-oxazole-4-carboxylate | 85 |
| 2 | 4-Methoxybenzoic acid | Ethyl isocyanoacetate | PPh₃ | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 82 |
| 3 | 4-Fluorobenzoic acid | Ethyl isocyanoacetate | PPh₃ | Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | 78 |
| 4 | 4-(Trifluoromethyl)benzoic acid | Ethyl isocyanoacetate | PPh₃ | Ethyl 2-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylate | 75 |
| 5 | 2-Naphthoic acid | Ethyl isocyanoacetate | PPh₃ | Ethyl 2-(naphthalen-2-yl)oxazole-4-carboxylate | 80 |
| 6 | Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | PPh₃ | Ethyl 2-(thiophen-2-yl)oxazole-4-carboxylate | 71 |
| 7 | Benzoic acid | Methyl 2-isocyano-3-methylbutanoate | PPh₃ | Methyl 2-phenyl-5-isopropyloxazole-4-carboxylate | 65 |
| 8 | Benzoic acid | Tosylmethyl isocyanide | PPh₃ | 2-Phenyl-4-(tosylmethyl)oxazole | 55 |
Chemical Reactivity and Reaction Mechanisms of Oxazole 4 Carboxylic Acid Derivatives
Investigation of Ring Transformations and Rearrangements
The oxazole (B20620) core, particularly when substituted, is subject to various transformations and equilibria that dictate its stability and synthetic utility. These include isomerizations from strained ring systems and tautomeric equilibria in hydroxylated derivatives.
The ring expansion of 2-acyl-2H-azirines is a significant pathway for forming the oxazole nucleus. beilstein-journals.org This transformation can proceed through different mechanisms depending on the reaction conditions, such as thermal induction or the presence of a base. acs.orgnih.gov
Under thermal conditions, particularly at elevated temperatures (e.g., 170 °C in o-dichlorobenzene), 2-acyl-2-(methoxycarbonyl)-2H-azirines can quantitatively isomerize into oxazole derivatives. acs.org DFT calculations suggest that this process involves the cleavage of the azirine C-C bond to form a stabilized nitrile ylide intermediate. acs.org This ylide then undergoes a rapid 1,5-cyclization to yield the final oxazole product. acs.org The presence of two electron-withdrawing groups at the 2-position of the azirine ring facilitates this C-C bond cleavage. acs.org
Conversely, base-induced transformations of 2-acyl-3-alkyl-2H-azirines involve a different mechanistic route. nih.govorganic-chemistry.org Experimental and computational studies indicate that the reaction is initiated by deprotonation at the carbon alpha to the acyl group. acs.orgnih.gov This generates a carbanion intermediate which then undergoes ring opening to form a ketenimine intermediate. acs.orgnih.gov This ketenimine pathway is considered more favorable than the tautomeric nitrile ylide route under strongly basic conditions. acs.orgnih.gov
| Starting Material | Condition | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|
| 2-acyl-2-(methoxycarbonyl)-2H-azirines | Non-catalytic thermolysis (170 °C) | Nitrile Ylide | Quantitative isomerization to oxazole | acs.org |
| 2-acyl-3-alkyl-2H-azirines | Strongly basic | Ketenimine | Deprotonation-initiated transformation to oxazole | acs.orgnih.gov |
The tautomeric equilibrium between the keto (azlactone) and enol (5-hydroxyoxazole) forms is a critical factor in the chemistry of relevant derivatives. nih.gov While azlactones typically exist in their keto form, tautomerization to the aromatic 5-hydroxyoxazole isomer can be encouraged by base or by specific substitution patterns. nih.gov
However, research into 5-hydroxyoxazole-4-carboxylic acid, a substructure proposed in certain bacterial metabolites, has revealed significant instability. nih.govnih.gov These specific oxazoles are highly susceptible to hydrolytic ring-opening and decarboxylation. nih.govnih.gov For instance, attempts to prepare the parent acid by deprotection of its ester derivative led to the formation of an azlactone. nih.gov It is proposed that the initially formed 5-hydroxyoxazole-4-carboxy intermediate equilibrates to its keto tautomer, which subsequently undergoes β-decarboxylation. nih.gov This inherent instability suggests that structures reported to contain a 5-hydroxythis compound moiety may require re-evaluation. nih.govnih.gov
| Compound Type | Predominant Form | Stability Issues | Decomposition Pathway | Reference |
|---|---|---|---|---|
| Azlactones (general) | Keto form | Generally stable | N/A | nih.gov |
| 5-hydroxythis compound derivatives | Keto-enol equilibrium | Unstable | Hydrolytic ring-opening, Decarboxylation | nih.govnih.gov |
Isomerization of Azirines to Oxazoles
Mechanistic Elucidation of Synthetic Pathways
The synthesis of this compound derivatives often involves multi-step reaction cascades where the formation and subsequent reaction of key intermediates dictate the final product structure.
A highly efficient and versatile method for synthesizing 4,5-disubstituted oxazoles starts from readily available carboxylic acids. acs.org A key step in this transformation is the in situ generation of an acylpyridinium salt. acs.orgacs.org This is achieved by activating the carboxylic acid with an easy-to-handle and stable triflylpyridinium reagent. acs.orgresearchgate.net This process creates a highly electrophilic acylpyridinium intermediate, primed for nucleophilic attack. acs.org This strategy avoids the need to prepare more sensitive acylating agents like acyl chlorides. acs.org
Once the acylpyridinium salt is formed, it is immediately trapped by a suitable nucleophile to construct the oxazole ring. acs.org Activated isocyanides, such as ethyl isocyanoacetate and tosylmethyl isocyanide (TosMIC), are effective for this purpose. acs.orgresearchgate.netresearchgate.net The nucleophilic attack of the deprotonated isocyanide on the activated acyl electrophile initiates the cyclization process, ultimately forming the 4,5-disubstituted oxazole core. acs.org This method demonstrates broad substrate scope and tolerates a variety of functional groups. acs.orgresearchgate.net
An alternative green and sustainable approach to oxazole synthesis utilizes an electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition. rsc.org This method also employs carboxylic acids as starting materials. researchgate.netrsc.org Mechanistic studies indicate that the key event is the generation of an acyloxyphosphonium ion as a crucial intermediate via anodic oxidation. rsc.org This reactive species is formed from the carboxylic acid and a phosphine (B1218219), such as triphenylphosphine (B44618). acs.orgrsc.org The acyloxyphosphonium ion then undergoes nucleophilic substitution and subsequent cycloaddition with an isocyanide to yield the oxazole product. rsc.org This electrochemical strategy avoids the use of transition metals and harsh chemical oxidants. rsc.org
Carbenic Phosphorus-Nitrile Hybrid Ylide Formation and Trapping Cascades
A novel, catalyst- and additive-free three-component reaction has been developed for the synthesis of complex 2,4,5-trisubstituted oxazoles. This method utilizes readily available iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.org The reaction proceeds through a cascade involving the formation of a carbenic phosphorus-nitrile hybrid ylide. rsc.orgrsc.org
The process is initiated by the visible-light-induced generation of an α-phosphonium carbene from the iodonium-phosphonium hybrid ylide. rsc.orgrsc.org This electrophilic carbene species then reacts with a nitrile to form a phosphorus-nitrile (P/N) hybrid ylide intermediate. rsc.orgrsc.org The carboxylate anion subsequently performs a nucleophilic attack on the nitrilium ion carbon of this intermediate. This attack generates a second phosphonium (B103445) ylide intermediate, which then undergoes an intramolecular Wittig olefination to yield the final trisubstituted oxazole product. rsc.orgrsc.org This cascade reaction is highly efficient and demonstrates a broad substrate scope, providing a direct and modular approach to structurally diverse oxazoles. rsc.orgresearchgate.net
The proposed mechanism is supported by mechanistic studies, including ¹⁸O-labeling experiments, which confirm the involvement of the P/N hybrid ylide species in bridging carbene reactivity with the electrophilicity towards the carboxylic acid. rsc.org This photochemical method represents an eco-friendly pathway for creating highly functionalized oxazoles from simple precursors. rsc.orgresearchgate.net
Intramolecular Wittig Olefination Pathways
The intramolecular Wittig olefination serves as a key ring-closing step in several synthetic routes to oxazole derivatives. One prominent example is in the photochemical three-component assembly of trisubstituted oxazoles. rsc.orgrsc.org In this cascade, a phosphonium ylide intermediate is generated following the trapping of a phosphorus-nitrile hybrid ylide by a carboxylate. rsc.org This intermediate then undergoes a spontaneous intramolecular Wittig-type olefination, where the ylide carbon attacks the carbonyl carbon derived from the carboxylic acid, leading to the formation of the oxazole ring and triphenylphosphine oxide as a byproduct. rsc.orgrsc.org
Another distinct application of intramolecular aza-Wittig reactions provides a versatile synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles. lookchem.com This method begins with the conversion of α-azido ketones into (Z)-β-(acyloxy)vinyl azides via selective enol acylation. lookchem.com The reaction of these vinyl azides with a phosphite, such as triethyl phosphite, initiates a Staudinger reaction to form an iminophosphorane. lookchem.com This intermediate then undergoes an intramolecular aza-Wittig reaction, where the iminophosphorane reacts with the ester carbonyl group to form the oxazole ring. lookchem.com This pathway is particularly advantageous for synthesizing oxazoles that contain acid-labile substituents. lookchem.com
Role of Ammonium (B1175870) Acetate (B1210297) in Oxazole Formation from Carboxylic Acids and Benzoin (B196080)
Ammonium acetate plays a crucial role in the classical synthesis of 2,4,5-trisubstituted oxazoles from α-hydroxyketones, such as benzoin, and carboxylic acids. jsynthchem.comnih.gov This method, a variation of the Robinson-Gabriel synthesis, relies on ammonium acetate to serve as the source of nitrogen for the oxazole ring. nih.govthieme-connect.de
The reaction mechanism is proposed to begin with the esterification of the α-hydroxyketone (benzoin) with the carboxylic acid to form a benzoin carboxylate intermediate. jsynthchem.com In the presence of heat, ammonium acetate provides ammonia (B1221849), which then condenses with the ketone carbonyl of the benzoin ester. jsynthchem.comechemcom.com An intramolecular cyclization and subsequent dehydration, facilitated by the reaction conditions, leads to the formation of the aromatic oxazole ring. jsynthchem.com
In some procedures, ammonium acetate is used in large excess, where it can act as both a reagent (ammonia source) and a catalyst. echemcom.com It is suggested that ammonium acetate can decompose into ammonia and acetic acid, with the latter catalyzing the condensation steps. echemcom.comscielo.org.mx The efficiency of the reaction can be significantly influenced by the molar ratio of ammonium acetate to the reactants. echemcom.com This one-pot synthesis is a widely used, straightforward method for preparing a variety of substituted oxazoles. jsynthchem.comnih.gov
Reactivity of the Carboxylic Acid Moiety
Activation for Amide and Ester Formations
The carboxylic acid group of this compound is a versatile functional handle that can be activated for the formation of amides and esters using standard organic synthesis methodologies. These transformations are crucial for incorporating the oxazole core into larger molecules like peptides and other complex structures.
Amide bond formation is typically achieved by converting the carboxylic acid into a more reactive species. nih.gov Common methods include the use of coupling agents such as 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBT), to facilitate the reaction with an amine. google.com Another approach involves the conversion of the carboxylic acid to an acyl chloride or other activated ester. nih.gov For instance, reagents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) can convert carboxylic acids into acyl fluorides in situ, which then readily react with amines to form amides under mild conditions. nih.gov
Esterification can be accomplished through acid-catalyzed reactions with alcohols or by converting the carboxylic acid to a more reactive derivative first. For example, methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate can be synthesized by refluxing the corresponding acid with urea (B33335) in ethanol. caltech.edu
Saponification of Esters to Carboxylic Acids
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which upon acidic workup gives the corresponding carboxylic acid. masterorganicchemistry.com This reaction is a fundamental and widely used method for deprotecting ester derivatives of this compound. sci-hub.sesci-hub.se
The process is typically carried out using a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure solubility of the ester. sci-hub.seacs.org The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon in a nucleophilic acyl substitution reaction. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling an alkoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt, driving the reaction to completion. masterorganicchemistry.com Subsequent neutralization with a strong acid regenerates the neutral carboxylic acid. masterorganicchemistry.com
This method has been successfully applied to various oxazole-4-carboxylate esters, including those with additional functional groups, to provide the parent this compound in good to excellent yields. sci-hub.seacs.org
Acidic Activation for Macrocyclization Reactions
A conceptually novel strategy for macrocyclization involves using a strategically placed oxazole ring within a linear precursor to internally activate a terminal carboxylic acid. acs.orgchimia.ch This method avoids the need for external coupling reagents and facilitates macrolactonization under mild acidic conditions. chimia.ch
The process has been demonstrated in the synthesis of macrocyclodepsipeptides. acs.org The linear precursor, containing a 5-aminooxazole moiety and a terminal carboxylic acid, is treated with an acid such as trifluoroacetic acid (TFA). acs.orgchimia.ch The reaction proceeds via a domino process:
Protonation of the 5-aminooxazole ring creates a highly electrophilic iminium salt. chimia.ch
The neighboring terminal carboxylic acid intramolecularly traps this iminium species, forming a putative spirolactone intermediate. chimia.ch
A tethered hydroxyl group then performs an intramolecular nucleophilic attack on the spirolactone. This is followed by fragmentation to release the macrocycle (a macrolactone) and regenerate a peptide-like amide bond where the oxazole once was. chimia.ch
This activation-cyclization sequence is efficient, atom-economic, and proceeds under mild conditions (e.g., TFA in acetonitrile (B52724) at room temperature). acs.orgchimia.ch The oxazole acts as a "traceless" internal activator, as it becomes an integral part of the final cyclic peptide structure after facilitating the ring closure. chimia.ch This methodology has been successfully used to synthesize 12- to 16-membered macrocycles in good to excellent yields. acs.org
Applications and Biological Activities of Oxazole 4 Carboxylic Acid Derivatives
Medicinal Chemistry and Drug Discovery
The oxazole-4-carboxylic acid core is a privileged structure in medicinal chemistry, providing a foundation for the synthesis of novel therapeutic agents. Its derivatives are explored for their potential to address a variety of diseases.
Role as Pharmaceutical Building Blocks and Lead Compounds
This compound and its derivatives are recognized as crucial building blocks in the synthesis of more complex molecules. researchgate.netacs.org Their structural versatility allows for modifications that can lead to the development of new chemical entities with desired properties. The oxazole (B20620) ring provides a rigid framework that can be strategically functionalized to interact with specific biological targets. vulcanchem.com This makes them valuable starting points, or lead compounds, for drug discovery programs. mdpi.comsmolecule.com The ability to synthesize a diverse library of these derivatives allows researchers to investigate structure-activity relationships, which is a critical step in optimizing a compound's therapeutic potential. vulcanchem.com
Diverse Pharmacological Activities
Research has unveiled that derivatives of this compound possess a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of new drugs. smolecule.comnih.gov These activities are attributed to the unique chemical properties conferred by the oxazole ring and its various substituents.
A significant area of investigation for this compound derivatives is their potential as antimicrobial agents. mdpi.com Studies have demonstrated their effectiveness against a range of bacterial and fungal pathogens. smolecule.comnih.gov
For instance, four new this compound derivatives, named macrooxazoles A–D, were isolated from the fungus Phoma macrostoma. mdpi.commdpi.comnih.gov One of these, compound 3 , showed moderate activity against Mucor hiemalis with a Minimum Inhibitory Concentration (MIC) of 66.7 µg/mL, which was comparable to the standard drug nystatin. mdpi.com It also inhibited the growth of Bacillus subtilis at the same concentration. mdpi.com Another related compound, macrocidin A (5 ), displayed strong activity against Bacillus subtilis with an MIC of 16.7 μg/mL, equivalent to the positive control oxytetracycline. mdpi.com Furthermore, some derivatives have shown notable anti-biofilm activity against Staphylococcus aureus. mdpi.comnih.gov
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Test Organism | Activity | MIC/Inhibition | Reference |
| Macrooxazole C (3) | Mucor hiemalis | Antifungal | 66.7 µg/mL | mdpi.com |
| Macrooxazole C (3) | Bacillus subtilis | Antibacterial | 66.7 µg/mL | mdpi.com |
| Macrocidin A (5) | Bacillus subtilis | Antibacterial | 16.7 µg/mL | mdpi.com |
| Macrocidin A (5) | Mycobacterium smegmatis | Antibacterial | 33.3 µg/mL | mdpi.com |
| Macrocidin Z (6) | Micrococcus luteus | Antibacterial | 66.7 µg/mL | mdpi.com |
| Macrooxazole B (2) | Staphylococcus aureus | Anti-biofilm | 65% inhibition at 250 µg/mL | mdpi.comnih.gov |
| Macrooxazole C (3) | Staphylococcus aureus | Anti-biofilm | 75% inhibition at 250 µg/mL | mdpi.comnih.gov |
The potential of this compound derivatives as anticancer agents is another highly researched area. mdpi.combenthamscience.com Various studies have indicated that these compounds can exhibit cytotoxic effects against a range of cancer cell lines. smolecule.com
For example, a mixture of two naturally occurring this compound derivatives, macrooxazoles B and D (2 and 4 ), displayed weak cytotoxic activity against tested cancer cell lines with an IC₅₀ of 23 µg/mL. mdpi.comnih.gov Synthetic derivatives have also shown promise. For instance, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15 ) exhibited potent and broad-range cytotoxic activity against 60 human cancer cell lines, with an average GI₅₀ (50% growth inhibition) of 5.37 µM. bioorganica.com.ua Research into 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid derivatives has also demonstrated inhibitory effects on the proliferation of various cancer cell lines. vulcanchem.com
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | IC₅₀/GI₅₀ | Reference |
| Mixture of Macrooxazoles B and D (2 & 4) | Various | Cytotoxic | 23 µg/mL | mdpi.comnih.gov |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | 60 human cancer cell lines | Cytotoxic | 5.37 µM (average GI₅₀) | bioorganica.com.ua |
| 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid derivative | HeLa (cervical cancer) | Cytotoxic | 24 µM | vulcanchem.com |
| 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid derivative | MCF-7 (breast cancer) | Cytotoxic | 30 µM | vulcanchem.com |
| 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid derivative | A549 (lung cancer) | Cytotoxic | 20 µM | vulcanchem.com |
This compound derivatives have also been identified as having potential anti-inflammatory properties. nih.govmdpi.com In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. vulcanchem.com This suggests that these compounds could have therapeutic applications in conditions characterized by chronic inflammation. vulcanchem.com The anti-inflammatory effects are thought to involve the modulation of inflammatory signaling pathways. vulcanchem.com The substitution pattern on the oxazole ring plays a key role in defining these biological activities. nih.gov
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. dergipark.org.tr Oxazole-containing compounds have been investigated for their potential in this area. mdpi.comnih.govdergipark.org.tr While specific data on this compound derivatives is emerging, the broader class of oxazoles has shown promise. nih.gov For example, macrocidin A, a related compound, demonstrated weak activity against Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis, with an MIC of 33.3 μg/mL. mdpi.com The development of oxazole-based compounds remains an active area of research for new anti-TB drugs. dergipark.org.tr
Antidiabetic and Antiobesity Effects
This compound derivatives have emerged as a significant class of compounds with potential therapeutic applications in managing metabolic disorders. Research has identified their utility as antidiabetic and antiobesity agents. d-nb.infoepo.orggoogle.com The oxazole scaffold is a key feature in several compounds investigated for these properties. d-nb.info For instance, Aleglitazar, a known antidiabetic agent, features an oxazole core, highlighting the importance of this heterocyclic system in the design of molecules for treating metabolic diseases. d-nb.infotandfonline.com
Patented research describes various substituted oxazole and thiazole (B1198619) acid derivatives for use as antidiabetic and antiobesity agents, which can be used alone or in combination with other hypolipidemic or antidiabetic drugs. epo.orggoogle.com These compounds are designed to address conditions such as hyperglycemia, hyperinsulinemia, and obesity. google.com The substitution pattern on the oxazole ring plays a critical role in defining the biological activities of these derivatives. d-nb.info The development of these compounds is often aimed at creating peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists. epo.org
Studies have shown that these derivatives exhibit a range of biological activities, including their potential to modulate pathways involved in glucose and lipid metabolism. mdpi.comresearchgate.net The versatility of the oxazole moiety allows for the synthesis of a wide array of derivatives, some of which have been advanced to preclinical and clinical evaluations for their therapeutic potential. mdpi.com
Antiviral Activity (e.g., against SARS-CoV-2 PLpro)
The oxazole framework is a key component in the development of antiviral agents, with several derivatives showing promise against a variety of viruses. tandfonline.comresearchgate.net The presence of an oxazole moiety in a peptide chain can enhance its stability, which is beneficial for interactions with biological targets like viral proteins. nih.gov Naturally occurring oxazole-containing compounds, such as hennoxazole A from a marine sponge, have demonstrated antiviral activity. researchgate.net
In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The papain-like protease (PLpro) of SARS-CoV-2, an essential enzyme for viral replication, has been a primary target for drug discovery. nih.govfrontiersin.org A series of 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to oxazoles, were designed and synthesized as potent inhibitors of SARS-CoV-2 PLpro. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the introduction of oxadiazole and aryl carboxylic acid moieties enhanced their inhibitory activity against the enzyme. nih.gov
For instance, specific 1,2,4-oxadiazole compounds have shown significant PLpro inhibition and antiviral activity against SARS-CoV-2 in cellular assays. nih.gov Other research efforts have explored different scaffolds, including indole-3-carboxylic acid derivatives, one of which completely inhibited SARS-CoV-2 replication in vitro. actanaturae.ru While broad screening of existing drug libraries for PLpro inhibitors has been undertaken, these efforts have not yet yielded compounds with sufficient activity and specificity to advance to clinical use. frontiersin.org The exploration of phenolic acid derivatives has also been pursued, targeting the main protease (Mpro) and the receptor-binding domain of SARS-CoV-2. frontiersin.org
| Compound Class | Viral Target | Key Findings | Reference |
| 1,2,4-Oxadiazole Derivatives | SARS-CoV-2 PLpro | Showed potent enzymatic inhibition and antiviral activity. | nih.gov |
| Piperidine-Scaffold Inhibitors | SARS-CoV PLpro | Optimized compounds displayed antiviral activity in vitro. | frontiersin.org |
| Indole-3-carboxylic Acid Derivative | SARS-CoV-2 | Completely inhibited viral replication in vitro at 52.0 μM. | actanaturae.ru |
| Oxazole-containing Peptides | General Antiviral | The oxazole moiety confers stability and enables interactions with viral targets. | nih.gov |
Anthelmintic Effects
Derivatives of oxazole have been recognized for their broad spectrum of biological activities, which includes anthelmintic effects. mdpi.comresearchgate.net While much of the detailed research has focused on other therapeutic areas, the potential of oxazole-containing compounds to combat parasitic worms has been noted in comprehensive reviews of the heterocycle's applications. mdpi.com The structural versatility of the oxazole ring allows for the synthesis of diverse compounds, some of which possess this specific biological activity. tandfonline.comresearchgate.net Research into 1,3,4-oxadiazole (B1194373) derivatives, a related class of compounds, has also shown promising anthelmintic activity, suggesting that this heterocyclic family holds potential for the development of new antiparasitic drugs. core.ac.uk
Inhibition of Blood Platelet Aggregation
Certain this compound derivatives have been specifically investigated for their ability to inhibit blood platelet aggregation. nih.gov A study focused on the synthesis and evaluation of 5-substituted this compound derivatives demonstrated their potential in this regard. nih.gov This activity is significant as platelet aggregation is a key process in thrombosis and cardiovascular diseases. Ditazole, a clinically used platelet aggregation inhibitor, contains an oxazole core, underscoring the therapeutic relevance of this chemical scaffold. d-nb.infotandfonline.com The mechanism of action for some derivatives involves acting as an antagonist of thromboxane (B8750289) A2 or as a prostacyclin receptor antagonist. d-nb.inforesearchgate.net For example, a series of 5-(4-phenylbenzyl)oxazole-4-carboxamides showed high affinity for the prostacyclin (IP) receptor and effectively inhibited cAMP production in human cell lines. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of oxazole derivatives by identifying the chemical features essential for their biological activity. tandfonline.comsemanticscholar.org These studies systematically alter the substituents on the oxazole ring and related positions to enhance potency and selectivity for a specific biological target. tandfonline.com
For 5-substituted this compound derivatives, SAR studies have been instrumental in developing inhibitors of blood platelet aggregation. nih.gov Similarly, research on 5-(2,3-Dichlorophenyl)this compound has explored how modifying substituents on the oxazole ring affects biological potency, indicating that specific structural features are critical for its anticancer properties.
In the context of enzyme inhibition, extensive SAR studies have been conducted on α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH). nih.gov These studies examined the impact of altering the C2 acyl side chain and substitutions at the 5-position of the oxazole ring. nih.gov It was found that substituting the terminal phenyl ring of the C2 side chain was generally well-tolerated, with hydrophobic or electron-withdrawing substituents often enhancing binding affinity more than polar or electron-donating ones. nih.gov However, introducing carboxylic acid derivatives on this side chain was detrimental to activity, likely because the deprotonated form binds poorly in the hydrophobic active site of the enzyme. nih.gov
SAR studies on 1,2,4-oxadiazole derivatives targeting the SARS-CoV-2 PLpro enzyme revealed that introducing both an oxadiazole ring and an aryl carboxylic acid moiety was key to enhancing enzymatic inhibition and antiviral activity. nih.gov
| Compound Class | Target/Activity | Key SAR Findings | Reference(s) |
| 5-substituted oxazole-4-carboxylic acids | Platelet Aggregation Inhibition | Modifications at the 5-position influence inhibitory activity. | nih.gov |
| 5-(2,3-Dichlorophenyl)this compound | Anticancer Activity | Substituents on the oxazole ring are crucial for potency. | |
| α-keto oxazoles | FAAH Inhibition | Hydrophobic/electron-withdrawing groups on the C2 side chain enhance binding; polar groups like carboxylic acids reduce it. | nih.gov |
| 1,2,4-Oxadiazole derivatives | SARS-CoV-2 PLpro Inhibition | The presence of both the oxadiazole ring and an aryl carboxylic acid moiety enhances activity. | nih.gov |
Investigation of Enzyme Inhibition and Metabolic Pathways
This compound and its derivatives are frequently investigated for their ability to inhibit specific enzymes, thereby modulating metabolic pathways involved in various diseases. smolecule.com The oxazole ring serves as a versatile scaffold for designing enzyme inhibitors due to its chemical properties and ability to engage in specific interactions within an enzyme's active site.
One area of focus has been the inhibition of enzymes involved in bacterial metabolism. For example, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase (SAT), an enzyme crucial for cysteine biosynthesis in bacteria. mdpi.com One hit compound from these studies acted as a competitive inhibitor with respect to acetyl-CoA. mdpi.com The carboxylic acid group on these molecules appears to be a crucial structural feature for interacting with the target enzyme. mdpi.com
In another study, N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were developed as succinate (B1194679) dehydrogenase (SDH) inhibitors for potential fungicidal applications. acs.org SDH is a key enzyme in the tricarboxylic acid (TCA) cycle, linking the metabolism of sugars, proteins, and fats. acs.org Inhibition of this enzyme disrupts the pathogen's energy metabolism. acs.org
Furthermore, α-keto oxazole derivatives have been extensively studied as inhibitors of fatty acid amide hydrolase (FAAH), a membrane-bound serine hydrolase involved in pain and inflammation signaling. d-nb.infonih.gov These inhibitors are designed to interact with the hydrophobic active site of the enzyme. nih.gov The mechanism of action of 5-(2,3-Dichlorophenyl)this compound is also thought to involve interaction with biological targets like enzymes, where the oxazole ring and dichlorophenyl group influence binding affinity and specificity.
Interactions with Biological Macromolecules (e.g., proteins, DNA, RNA)
The biological activity of this compound derivatives is fundamentally linked to their interactions with various biological macromolecules. The structure of the oxazole ring and its substituents allows for a range of non-covalent interactions, including hydrogen bonds, hydrophobic effects, van der Waals forces, and pi-pi stacking. tandfonline.comsemanticscholar.org These interactions govern the binding of these compounds to the active or allosteric sites of proteins and enzymes. smolecule.com
The presence of an oxazole moiety within a peptide chain can confer conformational stability and specific electronic properties, which are crucial for peptide-protein recognition and interactions between peptides and nucleic acids (DNA/RNA). nih.gov This is particularly relevant for naturally occurring oxazole-containing peptides that exhibit a wide array of biological functions. nih.gov
Molecular docking studies are frequently employed to predict and analyze the binding modes of oxazole derivatives with their protein targets. For instance, docking simulations have been used to evaluate the interaction of certain derivatives with tubulin and cyclin-dependent kinase 2 (CDK2). researchgate.net In the development of inhibitors for bacterial serine acetyltransferase, the carboxylic acid group of the oxazole derivatives was identified as a key feature for interacting with the target enzyme. mdpi.com Similarly, for inhibitors of SARS-CoV-2 PLpro, the aryl carboxylic acid moiety was found to enhance binding affinity. nih.gov The carboxylic acid group can participate in hydrogen bonding, which strengthens the compound's affinity for specific enzymes.
Use as Amino Acid-Like Building Blocks for DNA-Encoded Chemical Libraries
This compound derivatives are increasingly utilized as novel amino acid-like building blocks in the synthesis of DNA-encoded chemical libraries (DELs). beilstein-journals.orgresearchgate.net DELs are vast collections of small molecules individually tagged with a unique DNA barcode, enabling the rapid screening of billions of compounds against a biological target. researchgate.net The incorporation of heterocyclic scaffolds, such as oxazoles, expands the chemical diversity of these libraries beyond that of traditional peptide-based systems. beilstein-journals.orgresearchgate.net
In this context, functionalized oxazoles serve as key intermediates for generating libraries with diverse molecular frameworks. beilstein-journals.org For instance, a strategy for synthesizing novel achiral and chiral heterocyclic amino acid-like building blocks involves the creation of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgresearchgate.net These compounds, derived from the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride, can be incorporated into DELs to explore new chemical space for drug discovery. beilstein-journals.org The synthesis can yield adducts with high enantiomeric excess (97–100% ee) when starting from chiral cyclic amino acids. beilstein-journals.org
One notable example involved the construction of a DNA-encoded library of approximately 580,000 non-peptidic macrocycles. chemrxiv.org In this library, 2-(chloromethyl)this compound was used as a key building block. chemrxiv.org The synthesis was performed on a solid-phase resin, and after several cycles of amination and acylation, the DNA barcodes were enzymatically ligated to encode the structure of each compound. chemrxiv.org
The development of multistep synthetic protocols on DNA-conjugated substrates further highlights the utility of oxazole-related structures in DELs. For example, a method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA has been established, paving the way for oxadiazole-focused libraries. acs.org
Table 1: Examples of this compound Derivatives in DNA-Encoded Libraries
| Compound/Intermediate | Application in DELs | Key Features |
| Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates | Amino acid-like building blocks for DELs. beilstein-journals.orgresearchgate.net | Synthesized from β-enamino ketoesters and hydroxylamine; can be produced in chiral forms. beilstein-journals.org |
| 2-(chloromethyl)this compound | Building block for a ~580,000-member non-peptidic macrocycle library. chemrxiv.org | Used in solid-phase synthesis with subsequent enzymatic DNA ligation. chemrxiv.org |
| DNA-conjugated aryl nitriles | Precursors for 1,2,4-oxadiazole synthesis on DNA. acs.org | Converted to amidoximes and then cyclized to form oxadiazoles (B1248032) for focused libraries. acs.org |
Materials Science
The distinct chemical and physical properties of this compound and its derivatives make them valuable in the field of materials science. Their incorporation into larger molecular structures can significantly enhance the performance and characteristics of various materials. chemimpex.comchemimpex.comnetascientific.com
This compound derivatives are explored in the creation of new polymers and coatings. chemimpex.comchemimpex.comchemimpex.com These compounds can act as monomers or additives that impart desirable properties to the final material. For instance, the oxazole ring is known for its chemical stability and can contribute to the durability and resistance of polymers and coatings. chemimpex.comchemimpex.com Ethyl 5-methyl-oxazole-4-carboxylic acid ethyl ester, for example, is investigated for its role in developing novel materials, particularly in coatings and polymers, due to its unique chemical properties that enhance durability and performance. chemimpex.com The ester functionality can also improve solubility, making these derivatives compatible with various formulation processes. chemimpex.com
Research has shown that derivatives such as 2-benzo chemimpex.comchemimpex.comdioxol-5-yl-oxazole-4-carboxylic acid are explored for their potential in creating advanced materials, including polymers with enhanced thermal and mechanical properties. netascientific.com Similarly, 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester is noted for its potential application in developing novel materials or coatings due to its unique chemical structure. smolecule.com
For example, 2-benzo chemimpex.comchemimpex.comdioxol-5-yl-oxazole-4-carboxylic acid is investigated for its ability to create polymers with improved thermal and mechanical characteristics. netascientific.com Furthermore, this compound hydrazide is explored for its potential in creating novel materials with improved thermal stability and chemical resistance. chemimpex.com The thermal stability of compounds like 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid is also noted, with stability likely below 150°C based on the behavior of analogous oxazole structures. vulcanchem.com
Development of Novel Polymers and Coatings
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
In the realm of coordination chemistry, this compound and its derivatives serve as versatile organic ligands for the construction of metal complexes and Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as "linkers". wikipedia.org this compound is identified as a potential ligand for the synthesis of MOFs. alfachemic.combldpharm.com The carboxylic acid group readily coordinates with metal centers, while the oxazole ring provides a rigid and functionalizable component of the framework. wikipedia.org
The use of heterocyclic carboxylic acids, including oxazole derivatives, as linkers allows for the tuning of the resulting MOF's properties, such as pore size, surface area, and chemical functionality. wikipedia.org For example, 2-phenyl-1,3-oxazole-4-carboxylic acid has been noted for its use as a MOF ligand. The ability to introduce different substituents onto the oxazole ring enables the design of MOFs with tailored characteristics for specific applications like gas storage, separation, and catalysis.
This compound and its derivatives can form discrete metal complexes with various transition metals. worktribe.com The coordination can occur through the nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group, allowing for the formation of stable chelate structures. The study of these metal complexes provides insight into the coordination behavior of the oxazole-4-carboxylate ligand and can serve as a basis for designing more complex structures like MOFs.
Research has been conducted on the crystal structures of transition-metal complexes with 1,3-azolecarboxylic acids, including this compound. worktribe.com These studies help to understand the structural and electronic properties of the resulting complexes. Furthermore, derivatives like 3-cyclopropyl-1,2-oxazole-4-carboxylic acid are noted for their versatility in forming metal complexes.
Design Principles for MOF Structures Utilizing Carboxylic Acid Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from two primary components: inorganic metal clusters, often called secondary building units (SBUs), and organic molecules known as linkers. wikipedia.org The rational design of MOFs hinges on the principles of reticular chemistry, where the geometry of these building blocks dictates the topology and properties of the final three-dimensional structure. berkeley.edu Carboxylic acid-based linkers are fundamental to MOF design due to their ability to form robust coordination bonds with metal ions, leading to stable and porous frameworks. wikipedia.orgnih.gov
The design of MOFs using carboxylic acid linkers is guided by several key principles:
Linker Geometry and Rigidity: The organic linker connects the SBUs into an extended network. wikipedia.org The length, rigidity, and geometry of the carboxylic acid linker are critical design elements. Rigid, linear dicarboxylic acids like terephthalic acid (benzene-1,4-dicarboxylic acid) are often used to create robust frameworks with permanent porosity. wikipedia.org The number of carboxylic groups (e.g., dicarboxylic, tricarboxylic) and their relative positions on the linker backbone determine the number of directions in which the linker can connect to SBUs, thus influencing the final network topology (e.g., square-grid, cubic). wikipedia.orgberkeley.edu
Hard and Soft Acid-Base (HSAB) Theory: The stability of the metal-linker bond can be predicted by HSAB theory. Carboxylate groups are considered hard bases and thus form strong, stable coordination bonds with hard metal ions like Zr(IV), Al(III), and Cr(III). nih.govacs.org This principle guides the selection of compatible metal and linker pairs to synthesize chemically and thermally robust MOFs. nih.gov
Linker Functionalization (Isoreticular Principle): One of the most powerful design strategies is the ability to modify the linker without altering the underlying topology of the framework. This is known as the isoreticular principle. wikipedia.org By introducing various functional groups to the linker's backbone, chemists can systematically tune the MOF's properties, such as pore size, surface area, and chemical environment. rsc.orgmdpi.com This allows for the creation of a vast family of materials with tailored functionalities from a single topological blueprint.
Table 1: Key Design Principles for MOFs with Carboxylic Acid Linkers
| Design Principle | Description | Impact on MOF Structure | Source(s) |
|---|---|---|---|
| Secondary Building Unit (SBU) | Pre-defined metal-carboxylate clusters act as nodes in the network. | The geometry and connectivity (e.g., paddle-wheel, octahedral) of the SBU dictates the number and direction of connections, defining the overall topology. | wikipedia.orgberkeley.edursc.org |
| Linker Geometry | The shape (linear, trigonal, etc.) and rigidity of the carboxylic acid linker. | Determines the dimensionality and structure of the resulting network. Rigid linkers promote permanent porosity. | wikipedia.orgberkeley.edumdpi.com |
| HSAB Theory | Matching the hardness of the metal ion (acid) with the carboxylate linker (base). | Hard acid metals (e.g., Zr⁴⁺, Al³⁺) form highly stable bonds with hard carboxylate bases, resulting in robust frameworks. | nih.govacs.org |
| Isoreticular Principle | Altering the linker's length or adding functional groups while maintaining the same SBU and topology. | Allows for systematic tuning of pore size, volume, and chemical functionality without changing the fundamental network structure. | wikipedia.orgrsc.org |
Agrochemical Applications
Derivatives of this compound represent a significant class of heterocyclic compounds with established applications in the agricultural sector. numberanalytics.comirjmets.com The unique chemical and biological properties of the oxazole scaffold make it a valuable building block for the development of modern crop protection agents. chemimpex.comijpsonline.com These compounds are integral to formulating products designed to control pests and unwanted vegetation, ultimately contributing to improved agricultural productivity. chemimpex.comrasayanjournal.co.in
Formulation of Pesticides and Herbicides
This compound and its derivatives, particularly esters and amides, serve as crucial intermediates or active ingredients in the formulation of agrochemicals, including herbicides and pesticides. chemimpex.comijpsonline.comrasayanjournal.co.in The synthesis of these compounds often involves converting the carboxylic acid to a more reactive form, such as an acid chloride, which can then be reacted with various amines or alcohols to produce a diverse library of derivatives. google.com For instance, amides of oxazole-carboxylic acids have been identified as potent herbicidal agents. google.com
These active compounds are formulated with other substances, such as carriers and surface-active agents, to create commercially viable products. google.com The oxazole ring is a key structural feature that contributes to the biological efficacy of these agrochemicals. chemimpex.com The versatility of the this compound structure allows for chemical modifications that can enhance the efficacy, selectivity, and stability of the final pesticide or herbicide formulation. chemimpex.comscielo.org.mx
Table 2: Role of this compound Derivatives in Agrochemical Formulations
| Compound Type | Role in Formulation | Application | Source(s) |
|---|---|---|---|
| This compound hydrazide | Intermediate | Used in developing fungicides and herbicides. | chemimpex.com |
| Amides of oxazole-carboxylic acids | Active Ingredient | Formulated into herbicidal compositions to combat undesired plant growth. | google.com |
| This compound ethyl ester | Building Block | Serves as a versatile intermediate for the synthesis of various crop protection agents. | scielo.org.mx |
| General Oxazole Derivatives | Active Scaffold | Utilized in the development of pesticides and herbicides due to their bioactive nature. | numberanalytics.comirjmets.comrasayanjournal.co.in |
Enhancement of Crop Yields and Pest Protection
The application of herbicides based on this compound derivatives provides effective protection for crops against competing weeds. google.com Research has demonstrated that these compounds exhibit excellent herbicidal activity against both grass and broadleaf weeds, with effectiveness in pre- and post-emergence applications. google.com
Table 3: Herbicidal Activity and Crop Impact of this compound Derivatives
| Target Weeds | Application Timing | Crop Selectivity | Outcome | Source(s) |
|---|---|---|---|---|
| Grasses and broadleaf weeds | Pre- and post-emergence | Good selectivity in wheat, barley, maize, and soybeans. | Combats undesired plant growth, leading to enhanced crop protection and yield. | chemimpex.comgoogle.com |
| Various agricultural pests | Not specified | Not specified | Provides effective solutions for pest control, contributing to improved agricultural yield. | chemimpex.com |
| Portulaca oleracea, Abutilon theophrasti | Not specified | Not specified | Showed 100% inhibition in laboratory bioassays. | acs.org |
| Echinochloa crusgalli | Post-emergence | Not specified | Exhibited excellent herbicidal activity. | acs.org |
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular architecture of oxazole-4-carboxylic acid derivatives. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide critical data on molecular weight, elemental composition, and the electronic environment of individual atoms.
High-Resolution Mass Spectrometry (HR-MS, HR-ESIMS)
High-resolution mass spectrometry (HR-MS) is a cornerstone technique for the characterization of this compound derivatives, offering precise mass measurements that facilitate the determination of molecular formulas. mdpi.com High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is commonly utilized for this purpose. mdpi.comresearchgate.net
In the analysis of novel this compound derivatives isolated from fungal cultures, HR-ESIMS data is crucial for establishing the elemental composition. mdpi.com For instance, the molecular formula of a derivative, macrooxazole A, was determined as C₁₄H₁₅NO₅ based on the [M+H]⁺ ion observed at m/z 278.1026 in the HR-ESIMS spectrum. mdpi.com Similarly, for another analog, the molecular formula C₁₄H₁₅NO₆ was deduced from the [M+H]⁺ ion at m/z 294.0974, the [M+Na]⁺ ion at m/z 316.0788, and the [M+H-H₂O]⁺ ion at m/z 276.0865. mdpi.com These precise mass measurements, often with deviations of less than 2 ppm, provide a high degree of confidence in the proposed molecular formulas.
The general experimental setup for such analyses often involves an HPLC system coupled to an ESI-TOF mass spectrometer. mdpi.comnih.gov This combination allows for the separation of compounds before they are introduced into the mass spectrometer for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D; ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, provides comprehensive information about the molecular framework. mdpi.comnih.govsemanticscholar.org
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of protons within the molecule. For a non-chiral derivative, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the oxazole (B20620) methine proton appears as a singlet at δ 8.46 ppm. beilstein-journals.org In more complex structures, such as 1,4-disubstituted aromatic ring-containing derivatives, characteristic doublets can be observed for the aromatic protons. semanticscholar.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the characteristic signals for the 1,2-oxazole ring carbons appear at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5). beilstein-journals.org In other derivatives, the sp² carbon signals of a methyl-2,5-disubstituted oxazole-4-carboxylate moiety were observed at δ 164.4 (C-2), δ 159.1 (C-5), δ 129.0 (C-4), and δ 163.9 (C-13). semanticscholar.orgnih.gov Carboxyl carbons in oxazole-4-carboxylic acids typically absorb in the range of 165 to 185 δ. libretexts.org
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, though less common due to the low natural abundance of the ¹⁵N isotope, can be a powerful tool for distinguishing between isomers. beilstein-journals.orgnih.gov In the structural assignment of regioisomeric oxazole derivatives, ¹⁵N NMR data, in conjunction with ¹H and ¹³C NMR, was used for unambiguous discrimination. beilstein-journals.orgresearchgate.net For instance, an ¹⁵N-¹H HMBC correlation of a proton signal to N-3 (δ 244.1) helped confirm the structure of a methyl-2,5-disubstituted oxazole-4-carboxylate moiety. semanticscholar.orgnih.gov
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. mdpi.comsemanticscholar.orghmdb.ca Key HMBC correlations have been used to confirm the presence and substitution pattern of the oxazole-4-carboxylate moiety. semanticscholar.orgnih.gov For example, correlations between specific protons and the oxazole ring carbons (C-2, C-4, C-5) and the carboxyl carbon (C-13) were instrumental in structure elucidation. semanticscholar.org
The following table summarizes representative NMR data for derivatives of this compound:
| Nucleus | Compound Type | Chemical Shift (δ) in ppm | Assignment |
| ¹H | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | 8.46 (s) | Oxazole methine proton |
| ¹³C | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | 108.3 | C-4 |
| ¹³C | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | 150.2 | C-3 |
| ¹³C | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | 179.5 | C-5 |
| ¹³C | Methyl-2,5-disubstituted oxazole-4-carboxylate derivative | 129.0 | C-4 |
| ¹³C | Methyl-2,5-disubstituted oxazole-4-carboxylate derivative | 159.1 | C-5 |
| ¹³C | Methyl-2,5-disubstituted oxazole-4-carboxylate derivative | 163.9 | C-13 (carboxyl) |
| ¹³C | Methyl-2,5-disubstituted oxazole-4-carboxylate derivative | 164.4 | C-2 |
| ¹⁵N | Methyl-2,5-disubstituted oxazole-4-carboxylate derivative | 244.1 | N-3 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands corresponding to the carboxylic acid and the oxazole ring.
The carboxylic acid group exhibits two very characteristic absorptions: a very broad O-H stretching band that typically appears in the range of 2500–3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.orgechemi.com The broadness of the O-H absorption is a result of intermolecular hydrogen bonding. echemi.com The C=O stretch for dimeric carboxylic acids is commonly observed around 1710 cm⁻¹. libretexts.org
For a derivative, 2-(2,6-difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid, the infrared spectrum shows characteristic absorption peaks at 3415, 1717, 1628, and 1277 cm⁻¹, which are indicative of the hydroxyl, carboxyl, and oxazole functional groups. smolecule.com Another source mentions key absorptions for a different derivative in the regions of 6.5–7.5 ppm for aromatic protons, which is an incorrect assignment for IR spectroscopy and likely refers to NMR data.
The following table summarizes the characteristic IR absorption bands for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710–1760 | Strong, Sharp |
| Oxazole Ring | C=N Stretch | ~1630 | Variable |
| Carboxylic Acid | C-O Stretch | ~1280 | Variable |
Chromatographic Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and analysis of this compound and its derivatives. These methods are also used to determine the purity and enantiomeric excess of chiral compounds.
High-Performance Liquid Chromatography (HPLC) (including chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of this compound derivatives. smolecule.comsmolecule.com Analytical HPLC can be used to detect major metabolites in a mixture, guiding the preparative HPLC separation for the isolation of pure compounds. nih.gov The system often employs a C18 column and a gradient elution with solvents such as water and acetonitrile (B52724), often with a modifier like formic acid. mdpi.comnih.gov
Chiral HPLC is a specialized form of HPLC that is crucial for the separation and analysis of enantiomers of chiral this compound derivatives. nih.govbeilstein-journals.org This technique is used to assess the enantiomeric purity (ee) of synthesized chiral compounds. nih.govbeilstein-journals.org For example, the enantiomeric purity of several chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates was determined to be between 97% and 100% ee using chiral HPLC analysis. nih.govbeilstein-journals.org The separation is achieved using a chiral stationary phase, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), and a suitable mobile phase. researchgate.net
The following table provides an example of a chiral HPLC method used for the analysis of this compound derivatives:
| Parameter | Condition |
| Column | CHIRAL ART Amylose-SA (100 × 4.6 mm I.D.; S-3 µm) |
| Mobile Phase | ACN/(H₂O + 0.1% HCOOH (30:70→70:30 in 10 min) |
| Flow Rate | 1.0 mL/min |
| Temperature | 36 °C |
Diffraction Methods
Single-Crystal X-ray Diffraction for Unambiguous Structural Assignments
Recent research has identified two polymorphic forms of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, which were characterized using single-crystal X-ray diffraction. researchgate.netiucr.org Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of study in pharmaceuticals and material science. The investigation of these polymorphs revealed differences in their molecular conformation and crystal packing. researchgate.netiucr.org
One of the polymorphs was found to be metastable and could be converted to the more stable form through mechanical grinding. researchgate.netiucr.org This transition is driven by the molecule adopting a lower energy conformation in the more stable polymorph, which also allows for the formation of a more favorable centrosymmetric supramolecular synthon. researchgate.net The study of the intermolecular interactions in these crystal structures is essential for understanding their relative stabilities.
The crystallographic data for the two polymorphs of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid are summarized in the interactive table below.
| Parameter | Polymorph 1 | Polymorph 2 |
|---|---|---|
| CCDC Number | 2108996 | 2108997 |
| Formula | C12H16N2O5 | C12H16N2O5 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C 1 2/c 1 | P 1 21/c 1 |
| a (Å) | 16.0117 | 14.3254 |
| b (Å) | 9.6657 | 8.7613 |
| c (Å) | 17.4382 | 11.4085 |
| α (°) | 90 | 90 |
| β (°) | 101.948 | 112.48 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2640.3 | 1323.07 |
Furthermore, the crystal structure of a cobalt(II) complex with 1,3-oxazole-4-carboxylic acid, namely diaquabis(1,3-oxazole-4-carboxylato-κ²N,O⁴)cobalt(II), has been reported. researchgate.net In this complex, the oxazole-4-carboxylate ligand coordinates to the cobalt ion through the nitrogen atom and one of the carboxylate oxygen atoms. This demonstrates the potential of the this compound scaffold to form coordination complexes with metal ions, a property that is significant in the design of new materials and catalysts.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an essential method for investigating the electronic structure and reactivity of oxazole-containing compounds. mdpi.com By solving the Kohn–Sham equations, DFT can accurately reconstruct electronic structures, offering theoretical guidance on molecular behavior. mdpi.com The precision of DFT calculations is highly dependent on the chosen functionals and basis sets. mdpi.com
DFT calculations are employed to determine key parameters such as total energy, molecular orbital energies, and geometric configurations. mdpi.comresearchgate.net A critical parameter derived from these calculations is the HOMO-LUMO energy gap (ΔE), which is the difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com This energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com For instance, in one study on an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, reflecting the molecule's reactivity. irjweb.com
Advanced computational methods, including time-dependent DFT, can predict electronic absorption spectra, while molecular dynamics simulations offer insights into how conformational flexibility and thermal motions affect the molecular structure. Quantum mechanical calculations can also predict properties like ionization potentials and electron affinities, which are related to the stability and reactivity profiles of the compound.
Table 1: Key Parameters from DFT Calculations for Oxazole Derivatives
| Parameter | Significance | Reference |
| Total Energy | Indicates the overall stability of the molecular conformation. | researchgate.net |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | irjweb.com |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. | irjweb.com |
| HOMO-LUMO Gap (ΔE) | A larger gap suggests higher kinetic stability and lower chemical reactivity. | irjweb.com |
| Chemical Hardness | A measure of resistance to deformation or change in electron distribution. | |
| Dipole Moment | Provides information on the overall polarity of the molecule. | mdpi.com |
DFT calculations are instrumental in clarifying complex reaction mechanisms and predicting the most likely reaction pathways. For example, studies on the synthesis of oxazole-4-carboxylates from isoxazole (B147169) precursors have used DFT to discuss the mechanism of isomerization and how reaction routes are dependent on the substituents present on the initial isoxazole core and the specific reaction conditions. acs.orgnih.gov
In one reported synthesis, 4-formyl-5-methoxyisoxazoles were found to yield methyl oxazole-4-carboxylates. nih.gov The initial step in this isomerization is the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. researchgate.net The subsequent isomerization of this azirine can proceed quantitatively to an oxazole via noncatalytic thermolysis. acs.orgnih.gov A plausible reaction mechanism for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids suggests the in-situ formation of an acylpyridinium salt, which then reacts with an isocyanoacetate and cyclizes to form the oxazole ring. nih.gov
Study of Molecular Dynamics, Total Energy, and Energy Gaps
Conformational Analysis and Molecular Modeling
Molecular modeling and conformational analysis are used to understand the three-dimensional structure of this compound derivatives and how this structure influences their interactions and reactivity.
Computational modeling is a key tool for predicting how oxazole-containing molecules bind to biological targets like enzymes and receptors. smolecule.com Molecular electrostatic potential (MEP) mapping can reveal the spatial distribution of positive and negative charges across the molecular surface, which is crucial for understanding intermolecular recognition processes.
The carboxylic acid group of this compound is particularly important as it can participate in hydrogen bonding and ionic interactions with biological macromolecules. For example, in the drug oxaprozin, the carboxylic group forms a salt bridge with a lysine (B10760008) residue in its target protein. rsc.org Similarly, the oxazole ring itself can form hydrogen bonds, further stabilizing the ligand-target complex. rsc.org Conformational studies of complex natural products containing the oxazole ring, such as phorboxazole A, are critical for understanding the three-dimensional structure and flexibility required for biological activity. nih.gov
Table 2: Examples of Interactions with Biological Targets
| Compound Class | Target Interaction Type | Interacting Residues (Example) | Reference |
| Oxaprozin | Salt Bridge, Hydrogen Bonding | K592, E595 (via water) | rsc.org |
| Tafamidis | Hydrogen Bonding | Lys15, Glu54 | rsc.org |
| Iloperidone | Hydrogen Bonding, van der Waals | SER197, SER409, VAL86 | rsc.org |
The nature and position of substituents on the oxazole ring profoundly influence the molecule's reactivity and electronic properties. acs.orgresearchgate.net Theoretical and crystallographic studies have shown that placing π-electron-withdrawing substituents at the C4 position of the ring enhances the polarity of the adjacent C4–C5 bond. researchgate.net This increased polarity can make the compound structurally similar to a Michael acceptor, thereby influencing its reactivity in certain chemical and biological reactions. researchgate.net
Conversely, substituents can also be used to enhance stability. For instance, an ethyl substituent at the C5 position of a 5-hydroxythis compound derivative was found to prevent isomerization, thereby stabilizing the compound against degradation. nih.gov The incorporation of fluorine atoms into a phenyl substituent can significantly influence the compound's electronic properties and metabolic stability. The dihedral angle between the oxazole ring and any aryl substituents is a key geometric parameter that directly affects biological activity by altering how the molecule fits into a protein's binding site.
Stability Studies
The stability of the this compound scaffold can be a critical issue, particularly with certain substitution patterns. Experimental and theoretical studies have revealed that derivatives such as 5-hydroxythis compound are unstable. acs.orgnih.govacs.orgnih.gov These compounds are susceptible to hydrolytic ring-opening and subsequent decarboxylation. acs.orgacs.orgnih.gov
The instability is believed to arise from the ability of the 5-hydroxyoxazole to equilibrate to its keto tautomer, an azlactone. nih.gov This keto form can then readily undergo β-decarboxylation. nih.gov However, stability can be conferred by strategic substitution. The presence of a 5-ethoxy group, for example, prevents the tautomerization to the keto form, resulting in a product that is stable to aqueous workup and purification. nih.gov This demonstrates that the inherent stability of the this compound core is highly dependent on its substitution pattern.
Theoretical and Computational Investigations
Computational Assessment of Oxazole-4-carboxylic Acid Derivative Stability (e.g., 5-hydroxythis compound)
Computational studies have been instrumental in investigating the stability of this compound derivatives, particularly in cases where experimental data is scarce or challenging to obtain. A notable example is the computational assessment of 5-hydroxythis compound and its derivatives, which have been proposed as substructures in certain secondary bacterial metabolites like precolibactins. nih.govnih.govsci-hub.se
Research into these specific derivatives has revealed significant instability. nih.govnih.govsci-hub.se Oxazoles that possess both a 5-hydroxy and a 4-carboxy substituent are unprecedented in the literature and have been found to be susceptible to hydrolytic ring-opening and decarboxylation. nih.govnih.govsci-hub.se This instability poses a challenge for their synthesis and isolation. For instance, attempts to synthesize a 2-thiazolyl-5-hydroxythis compound fragment were met with difficulties, as the 1,3-diacid precursor was found to have a limited lifetime and readily underwent decarboxylation. nih.gov
Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to predict the properties of these molecules and compare them with experimental data. acs.org A significant application of this approach has been the comparison of theoretical and experimental carbon-13 NMR chemical shifts. nih.gov These comparisons have revealed large discrepancies in the oxazole (B20620) region for proposed structures containing a 5-hydroxythis compound residue. nih.govnih.govsci-hub.se
For example, a study comparing the reported experimental carbon-13 NMR data for precolibactin 795a with theoretical calculations for its proposed 5-hydroxyoxazole-4-carboxylate structure showed a substantial root-mean-square deviation (RMSD) of 8.48. nih.gov In contrast, the same computational method accurately estimated the carbon-13 chemical shifts for related, more stable structures like a 5-ethoxyoxazole (B79106) derivative and an azlactone, with RMSD values of 2.13 and 2.17, respectively. nih.gov This suggests that the computational method is reliable for these types of structures. The significant disagreement for precolibactin 795a therefore casts doubt on the presence of the 5-hydroxythis compound substructure. nih.gov
The instability of the 5-hydroxythis compound intermediate is believed to stem from its equilibration to the keto tautomer, an azlactone, which can then undergo β-decarboxylation. nih.gov While azlactones can be stable to aqueous work-up, they may decompose upon purification on silica (B1680970) gel. nih.gov The stability of the oxazole ring can be enhanced by preventing this isomerization. For instance, substituting the 5-hydroxy group with a 5-ethoxy group creates a stable product, presumably because the ethyl substituent prevents the formation of a β-dicarbonyl intermediate. nih.govsci-hub.se
The following table presents a comparison of calculated versus experimental carbon-13 NMR data for precolibactin 795a and related stable compounds, highlighting the discrepancies found for the proposed 5-hydroxythis compound-containing structure. nih.gov
| Compound | Carbon Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) | RMSD |
| Precolibactin 795a (5) | Oxazole C2 | 158.7 | 159.2 | -0.5 | 8.48 |
| Oxazole C4 | 129.6 | 138.8 | -9.2 | ||
| Oxazole C5 | 154.2 | 167.3 | -13.1 | ||
| Oxazole (13) | Oxazole C2 | 154.6 | 154.9 | -0.3 | 2.13 |
| Oxazole C4 | 134.1 | 135.5 | -1.4 | ||
| Oxazole C5 | 161.4 | 158.3 | 3.1 | ||
| Azlactone (21) | Azlactone C2 | 163.6 | 163.9 | -0.3 | 2.17 |
| Azlactone C4 | 64.9 | 63.6 | 1.3 | ||
| Azlactone C5 | 185.2 | 182.2 | 3.0 |
Data sourced from Tirla, A., et al. (2021). nih.gov
These computational findings, in conjunction with experimental observations, strongly suggest that structures containing the 5-hydroxythis compound moiety are inherently unstable. nih.govnih.govsci-hub.se This highlights the critical role of theoretical and computational chemistry in verifying proposed chemical structures and understanding their stability and reactivity.
Green Chemistry Principles and Sustainable Synthetic Approaches
Catalyst Development for Eco-Friendly Syntheses
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. For oxazole (B20620) synthesis, research has focused on creating catalysts that are biodegradable, recyclable, and can function under metal-free conditions.
Organocatalysis, the use of small organic molecules as catalysts, represents a significant green alternative to traditional metal-based catalysts. Amino acids and their derivatives, being chiral, biocompatible, and biodegradable, are particularly attractive organocatalysts. While specific research on glutamic acid as a direct catalyst for oxazole-4-carboxylic acid synthesis is not extensively documented, the broader use of amino acids as precursors and catalysts in oxazole synthesis is well-established. For instance, various 2,4-disubstituted oxazoles can be prepared from α-amino acids. researchgate.net Gold-catalyzed synthesis of 2,5-disubstituted oxazoles has been achieved using amino acid-derived propargylic amides. rsc.orgrsc.org Furthermore, oxazolones, which are precursors to oxazoles, have been used in organocatalytic asymmetric reactions to produce chiral quaternary amino acids. acs.org
The principle of using natural, biodegradable catalysts is gaining traction in heterocyclic synthesis. Catalysts like chitosan, a biopolymer derived from chitin, and uric acid have been successfully employed for synthesizing various nitrogen-containing heterocycles, underscoring the potential for developing more biodegradable catalytic systems for oxazole synthesis. acs.orgresearchgate.nettandfonline.com These natural catalysts are advantageous due to their low cost, non-toxicity, and renewability. researchgate.netjournaljpri.com
To address the economic and environmental issues associated with catalyst waste, significant effort has been directed towards developing recyclable catalysts. Magnetically separable nanocatalysts are particularly promising as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. rsc.org
The table below summarizes findings from various studies on the use of CuFe2O4 as a catalyst for the synthesis of oxazole and other related heterocyclic compounds.
| Product Type | Starting Materials | Solvent | Key Features | Reusability | Reference(s) |
| Oxazoles | Benzoin (B196080), Carboxylic acids, Ammonium (B1175870) acetate (B1210297) | Water | Sustainable method, easy product separation. | Reused for 5 cycles. | jsynthchem.com |
| Benzoxazoles | o-aminophenol, Benzaldehyde | Toluene (B28343) | Dioxygen as green oxidant, dioxygen insensitive catalyst. | Reused 10 times without significant loss of activity. | rsc.org |
| Biaryl ethers | Aryl halides, Phenols/alcohols | DMSO | Ligand-free conditions, air-stable. | Recyclable up to four cycles. | eurjchem.comscispace.com |
| Quinoline/Quinazolines | Various precursors | Water | Green and promising catalyst in aqueous media. | Recyclable. | rsc.org |
| 4H-chromenes | Aldehydes, Malononitrile, Dimedone | Water/Ethanol | High yields, short reaction times. | Reused several times without considerable loss in activity. | jsynthchem.com |
This table is interactive and represents a summary of research findings.
The development of metal-free and additive-free synthetic procedures is a major goal in green chemistry to avoid contamination of products with toxic heavy metals and to simplify purification processes. Several innovative, metal-free methods for oxazole synthesis have been reported. These often rely on the use of alternative energy sources like visible light or employ hypervalent iodine reagents. researchgate.netrsc.orgresearchgate.net
Visible-light photocatalysis has emerged as a powerful green tool, enabling reactions to proceed under mild conditions without the need for transition metals or external oxidants. rsc.orgresearchgate.net For example, complex 2,4,5-trisubstituted oxazoles have been synthesized from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles under visible light in a catalyst- and additive-free transformation. rsc.org Similarly, polysubstituted oxazoles can be obtained from diazo compounds and nitriles using visible light, avoiding traditional transition metal catalysts. researchgate.netrsc.org These photochemical methods are highly efficient and have a broad substrate scope. rsc.org
Other metal-free approaches include iodine-mediated methodologies and reactions that proceed through C-O bond cleavage strategies without metal catalysts, offering an environmentally benign process. researchgate.net
Development of Recyclable and Magnetically Separable Catalysts (e.g., CuFe2O4 Nanoparticles)
Solvent and Reagent Innovations
The choice of solvents and reagents is critical to the environmental footprint of a chemical synthesis. Green chemistry encourages the use of safer, non-toxic, and renewable alternatives to conventional volatile organic solvents and hazardous reagents.
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, availability, and low cost. Its use in organic synthesis is highly desirable. Several methods for synthesizing oxazoles and related heterocycles have been successfully developed using water as the reaction medium. researchgate.net For example, a sustainable one-pot synthesis of highly functionalized oxazoles using a heterogeneous CuFe2O4 catalyst is performed in water. jsynthchem.com The use of water not only aligns with green chemistry principles but can also simplify product isolation, as many organic products are insoluble in water and can be separated by simple filtration. jsynthchem.com Other green protocols include the synthesis of benzoxazoles in aqueous media using reusable catalysts and the synthesis of oxazolidinone derivatives in water, which is noted for its environmental friendliness and high safety. rsc.orgacs.orggoogle.com
The use of molecular oxygen, typically from air, as the terminal oxidant is a key green chemistry strategy. It replaces hazardous and stoichiometric chemical oxidants, with water being the only byproduct. organic-chemistry.org Numerous protocols for oxazole synthesis have been developed that utilize air or O2 as the green oxidant, often in conjunction with a catalyst. acs.org
A copper-catalyzed aerobic oxidative dehydrogenative annulation process allows for the synthesis of trisubstituted oxazoles from amines and alkynes, using O2 for dioxygen activation. organic-chemistry.org Another facile synthesis of 2,4,5-trisubstituted oxazoles from ketones and amines proceeds via a copper-mediated aerobic oxidative annulation under a molecular oxygen atmosphere. acs.orgnih.gov This method is notable for being solvent-free and operating at mild temperatures. acs.org Similarly, the synthesis of functionalized oxazoles from 2-amidodihydrofurans has been achieved using air as the green oxidant. researchgate.net These methods highlight a significant advancement in creating cleaner and more sustainable pathways to valuable oxazole compounds. mdpi.com
Employment of Green Oxidants (e.g., Air)
Atom Economy and Efficiency in Multi-Step Syntheses
Maximizing atom economy—the measure of how many atoms from the starting materials are incorporated into the final product—is a fundamental goal of green chemistry. Efficient multi-step syntheses aim to achieve this by designing transformations that generate minimal byproducts.
Several modern synthetic strategies for oxazoles, including those that can be adapted for this compound, are designed with high atom economy in mind.
Isomerization reactions are inherently 100% atom-economical. mdpi.com For instance, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides a pathway to pyrrolo[2,3-d]oxazoles with complete atom economy. mdpi.com Another approach involves the Fe(II)-catalyzed domino isomerization of certain isoxazole (B147169) precursors to yield oxazole-4-carboxylates. researchgate.netacs.org This method avoids the use of harsh reagents and minimizes waste.
Electrochemical methods also offer a green alternative by eliminating the need for external chemical oxidants. rsc.orgresearchgate.net The electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) proceeds with high efficiency and a broad substrate scope, using the solvent as both a reactant and a medium. researchgate.net Similarly, a four-component electrochemical reaction to produce oxazoles has been developed that features high atom economy under mild, catalyst-free conditions. rsc.org
Copper-catalyzed tandem reactions for synthesizing 4,5-functionalized oxazoles from aldehydes and isocyanoacetates also demonstrate good atom economy, using molecular oxygen as the oxidant. rsc.org These isocyanide-based protocols are attractive due to their step- and atom-economy. rsc.org
Table 2: Comparison of Atom Economy in Oxazole Synthesis Methods
| Synthetic Method | Key Features | Byproducts | Atom Economy | Source(s) |
|---|---|---|---|---|
| Isomerization Reactions | Thermal or metal-catalyzed rearrangement of azirine or isoxazole precursors | None (in ideal cases) | High (approaching 100%) | mdpi.comresearchgate.netacs.org |
| Electrochemical Synthesis | Catalyst- and external oxidant-free; uses electricity to drive the reaction | Minimal, often H2 gas | High | rsc.orgresearchgate.net |
| Copper-Catalyzed Tandem Reaction | Uses O2 as the terminal oxidant | Water | Good | rsc.org |
| Van Leusen Reaction | Condensation of aldehydes with TosMIC | Toluenesulfinic acid (TosH) | Moderate | ijpsonline.com |
The ability to produce this compound and its derivatives rapidly and on a large scale is essential for their practical application in research and industry. Microwave-assisted synthesis and continuous flow chemistry are two key technologies that address this need.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and higher selectivity. mdpi.com The synthesis of 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be achieved in as little as 8 minutes with excellent yields (e.g., 96%) under microwave conditions. nih.govacs.org This method has been successfully scaled up to the gram level, demonstrating its potential for large-scale production. nih.govacs.org The scalability of microwave-assisted organic synthesis has been demonstrated across various reaction types, allowing for a direct transition from millimole to mole scale without extensive re-optimization. acs.orgpitt.edu
Continuous Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and the potential for automated, on-demand production. durham.ac.ukacs.orgnih.gov A rapid flow synthesis of oxazoles has been developed involving the oxidation of oxazoline (B21484) precursors in a packed-bed reactor. rsc.orgrsc.org This method allows for the production of various oxazoles, including those with sensitive functional groups, in good yields without the need for extensive purification. rsc.orgrsc.org
Table 3: Rapid and Scalable Methods for Oxazole Synthesis
| Technology | Key Advantages | Typical Reaction Time | Scalability | Source(s) |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields | 8-15 minutes | Demonstrated gram-scale | mdpi.comnih.govacs.org |
| Continuous Flow Chemistry | Enhanced safety, automation, on-demand production, easy scale-up | Minutes (residence time) | Gram-per-hour production demonstrated | durham.ac.uknih.govrsc.org |
Retrosynthetic Analysis and Strategic Building Block Utility
Retrosynthetic Disconnections of Oxazole-4-carboxylic Acid Frameworks
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. For complex structures containing the this compound core, this process reveals logical pathways for their construction.
A common and powerful retrosynthetic strategy for complex molecules incorporating oxazole (B20620) frameworks, such as poly-oxazole natural products, involves disconnection at an amide bond. caltech.edunih.gov This approach is particularly effective when the oxazole ring is linked to other heterocyclic systems or peptide chains. The logic behind this disconnection is that robust and high-yielding methods for amide bond formation are well-established in organic synthesis.
In the context of a poly-oxazole structure, for example, a disconnection across a key amide linkage can break down a large, intricate macrocycle into two or more manageable fragments. caltech.edu This simplifies the synthetic challenge by allowing for the separate, optimized synthesis of each fragment before their eventual coupling. A prime example is seen in the synthetic planning for telomestatin (B1682999), a potent telomerase inhibitor. The retrosynthetic strategy for this macrocyclic compound involves a late-stage amide bond disconnection, which reveals a tri-oxazole fragment and a tetrakis-oxazole amino alcohol as major precursors. caltech.edu This approach highlights the strategic importance of the amide bond as a key point for both disconnection in planning and connection in execution.
In a convergent synthesis, these intermediates are designed to be advanced structures that can be coupled in the final stages of the synthesis. pitt.edu For instance, after the amide bond disconnection in the telomestatin synthesis, the identified tri-oxazole and tetrakis-oxazole fragments become the primary synthetic targets. caltech.edu These are not simple starting materials but are themselves complex molecules requiring multi-step syntheses. The tri-oxazole portion, for example, can be built starting from known oxazole esters, which are then converted to amides and further elaborated. caltech.edu The successful union of these key intermediates often relies on robust cross-coupling reactions, such as the Negishi, Suzuki, or Stille couplings, to form the final carbon-carbon or aryl-aryl bonds. caltech.edu
| Target Molecule Example | Retrosynthetic Disconnection | Key Intermediates Identified |
| Telomestatin | Amide Bond | Tri-oxazole fragment, Tetrakis-oxazole amino alcohol. caltech.edu |
| Leucascandrolide A Side Chain | Robinson-Gabriel Oxazole Synthesis | Functionalized oxazole with a primary hydroxyl group. pitt.edu |
Disconnection at Amide Bonds
This compound as a Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. rsc.org The oxazole ring, and specifically derivatives like this compound, is widely recognized as such a scaffold. researchgate.netresearchgate.netscite.ai Its rigid, planar structure and the specific arrangement of heteroatoms allow it to participate in various non-covalent interactions with biological macromolecules like enzymes and receptors. researchgate.net
The structural features of the this compound core make it an ideal central unit for the construction of diverse molecular libraries for high-throughput screening. researchgate.netacs.org The oxazole ring offers multiple positions (C2, C4, and C5) that can be readily functionalized. researchgate.net This allows chemists to systematically vary the substituents around the core, generating a large number of structurally related compounds.
A key advantage is the availability of synthetic methods that allow for the direct installation of various functional groups onto the oxazole ring from simple starting materials like carboxylic acids. acs.org For example, a practical synthesis of 4,5-disubstituted oxazoles can be achieved directly from a variety of aromatic and heteroaromatic carboxylic acids, demonstrating broad substrate scope and good functional group tolerance. acs.org This versatility is crucial for medicinal chemistry, where the exploration of the chemical space around a privileged scaffold is essential for identifying lead compounds. researchgate.net
| Synthetic Method | Starting Materials | Diversity Points |
| Direct synthesis from carboxylic acids | Carboxylic acids, activated methylisocyanides | R1 (from carboxylic acid), R2 (from isocyanide). acs.org |
| van Leusen Reaction | Aldehydes, TosMIC, aliphatic halides | R1 (from aldehyde), R2 (from halide). mdpi.comnih.gov |
| Copper-Catalyzed Cycloaddition | N-Hydroxysuccinimide esters, Isocyanoacetates | R1 (from ester), R2 (from isocyanoacetate). researchgate.net |
Ambident reactivity refers to the ability of a molecule or ion to react at two or more different sites. The oxazole nucleus exhibits this property, which can be exploited for the sequential functionalization of the ring system. researchgate.netbeilstein-journals.org The different carbon and nitrogen atoms in the ring possess distinct electronic characteristics, allowing for controlled, site-selective reactions.
For example, deprotonation of a simple 2-(methylthio)oxazole (B1600053) occurs specifically at the C5 position, allowing the introduction of a substituent at this site. acs.org Subsequent removal of the methylthio group at C2 provides a 5-monosubstituted oxazole. This demonstrates how different positions can be addressed sequentially. The reactivity can also be influenced by the nature of the attacking nucleophile or electrophile and the reaction conditions, sometimes leading to ring-opening and rearrangement instead of simple substitution. msu.ru This complex reactivity, when properly controlled, provides a sophisticated toolkit for chemists to build highly functionalized oxazole derivatives.
A particularly innovative strategy in peptide and macrocycle synthesis involves using a strategically placed functional group to activate a nearby carboxylic acid. The 5-aminooxazole moiety serves as a remarkable "internal traceless activator" for a C-terminal carboxylic acid. chimia.chnih.govepfl.ch In this context, "traceless" means that after facilitating the desired reaction (e.g., macrolactonization), the activating group becomes an integral part of the final molecular structure, leaving no residual atoms behind. chimia.ch
This activation is achieved through a domino process initiated under mild acidic conditions:
Protonation : The nitrogen of the 5-aminooxazole is protonated, forming a highly electrophilic iminium salt. nih.gov
Spirolactone Formation : The neighboring C-terminal carboxylic acid intramolecularly traps the iminium species, forming a putative spirolactone intermediate. This intermediate is the "activated" form of the carboxylic acid. nih.gov
Nucleophilic Attack & Ring Opening : A tethered nucleophile, such as a hydroxyl group, attacks the highly electrophilic carbonyl carbon of the spirolactone. This is followed by fragmentation and rearrangement, leading to the formation of the desired macrocycle (e.g., a macrolactone or cyclodepsipeptide). chimia.chnih.gov
This entire sequence requires no external coupling reagents and is triggered simply by the addition of an acid like trifluoroacetic acid (TFA). nih.gov This method provides a highly efficient and atom-economical route to complex cyclic peptides from linear precursors synthesized via multi-component reactions. acs.org
| Step | Description | Key Intermediate |
| 1 | Protonation of the 5-aminooxazole ring. | Iminium salt. nih.gov |
| 2 | Intramolecular trapping by the terminal carboxylic acid. | Spirolactone. chimia.chnih.gov |
| 3 | Attack by tethered nucleophile and fragmentation. | Final macrocycle. nih.gov |
Advanced Research Directions and Future Perspectives
Exploration of Novel Chemical Scaffolds
The development of new oxazole-4-carboxylic acid derivatives with improved biological activity and reduced toxicity is a significant area of research.
Discovery of Novel Oxazole (B20620) Derivatives with Enhanced Bioactivity and Low Toxicity
The oxazole ring is a key component in many biologically active compounds. tandfonline.com Researchers are actively designing and synthesizing novel derivatives of this compound to discover compounds with enhanced therapeutic potential and favorable safety profiles. d-nb.infodergipark.org.tr
One area of focus is the creation of derivatives with potent antimicrobial properties. For instance, a novel compound, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, was isolated from the halophilic bacterium Pseudomonas aeruginosa and demonstrated significant bioactivity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In silico studies, including molecular docking and toxicity prediction, supported the compound's potential as a nontoxic therapeutic agent. nih.gov Similarly, new valine-derived 1,3-oxazole compounds have been synthesized and evaluated for their antimicrobial and antibiofilm activities, with some showing promising results against various bacterial strains. mdpi.com
The search for new anticancer agents has also driven the synthesis of novel oxazole derivatives. For example, a series of pyrazole-substituted oxazole derivatives were synthesized and evaluated for their antitubercular and antibacterial activities. dergipark.org.tr Some of these compounds displayed good activity, highlighting the potential of this scaffold in developing new therapeutic agents. dergipark.org.tr Furthermore, macrocyclic oxazole derivatives have been identified as potential anti-coronaviral agents by targeting the SARS-CoV-2 main protease. nih.gov
Researchers have also explored the synthesis of oxazole derivatives from natural sources. Four new oxazole carboxylic acid derivatives, named macrooxazoles A-D, were isolated from the plant pathogenic fungus Phoma macrostoma. nih.gov These compounds, along with known tetramic acids, were evaluated for their antimicrobial and cytotoxic activities, with some showing weak to moderate effects. nih.gov
The development of fluorescent oxazole derivatives is another active research area. A simple and efficient synthetic strategy has been developed for 2,5-disubstituted this compound derivatives that fluoresce in the visible region with high quantum yields. tandfonline.comtandfonline.com These 5-aryl-4-carboxyoxazoles are considered a promising core for creating new fluorescent dyes. tandfonline.com
| Derivative Name | Biological Activity | Source/Synthesis |
|---|---|---|
| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | Antibacterial (MRSA) | Isolated from Pseudomonas aeruginosa nih.gov |
| Valine-derived 1,3-oxazoles | Antimicrobial, Antibiofilm | Synthetic mdpi.com |
| Pyrazole-substituted oxazoles | Antitubercular, Antibacterial | Synthetic dergipark.org.tr |
| Macrooxazoles A-D | Antimicrobial, Cytotoxic (weak to moderate) | Isolated from Phoma macrostoma nih.gov |
| 5-aryl-4-carboxyoxazoles | Fluorescent | Synthetic tandfonline.com |
Optimization of Synthetic Methodologies
The development of more efficient and selective methods for synthesizing this compound and its derivatives is crucial for advancing research and enabling large-scale production.
Development of More Efficient and Selective Synthesis Routes
Significant efforts have been made to develop new synthetic routes to this compound derivatives that are more efficient, selective, and environmentally friendly. nih.gov Traditional methods often require harsh conditions or the use of expensive and toxic reagents. nih.gov
A recently developed method allows for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent. nih.govacs.org This approach has a broad substrate scope, tolerates a wide range of functional groups, and has been successfully applied to the gram-scale synthesis of bioactive molecules. nih.govacs.org The process also allows for the recovery and reuse of the base, making it more cost-effective. nih.gov
Another efficient synthetic strategy focuses on the synthesis of fluorescent oxazole-4-carboxylate derivatives. tandfonline.comtandfonline.com This method avoids the use of palladium coupling and metalation procedures, relying on readily available precursors to produce good yields of 2,5-disubstituted oxazoles. tandfonline.comtandfonline.com
Researchers have also explored the iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to produce methyl oxazole-4-carboxylates. acs.orgresearchgate.net This domino reaction provides a pathway to these derivatives under specific conditions. acs.orgresearchgate.net Additionally, a convenient and efficient synthesis of novel heterocyclic amino acid-like building blocks, including 1,2-oxazole-4-carboxylates, has been developed from β-enamino ketoesters and hydroxylamine (B1172632) hydrochloride. beilstein-journals.org
The synthesis of oxazole-containing macrocycles is another area of interest. A synthetic route involving the coupling of a Boc-protected amino acid with L-threonine benzyl (B1604629) ester, followed by oxidation and cyclodehydration, has been used to create oxazole-based macrocycles with potential anti-SARS-CoV-2 activity. nih.gov
| Synthetic Method | Key Features | Starting Materials | Products |
|---|---|---|---|
| Triflylpyridinium Reagent Method | Direct, broad scope, reusable base nih.govacs.org | Carboxylic acids, isocyanoacetates nih.govacs.org | 4,5-disubstituted oxazoles nih.govacs.org |
| Fluorescent Oxazole Synthesis | Efficient, avoids palladium/metalation tandfonline.comtandfonline.com | Aldehydes, acylglycines tandfonline.com | Fluorescent oxazole-4-carboxylates tandfonline.comtandfonline.com |
| Iron(II)-Catalyzed Isomerization | Domino reaction acs.orgresearchgate.net | 4-Formyl-5-methoxyisoxazoles acs.orgresearchgate.net | Methyl oxazole-4-carboxylates acs.orgresearchgate.net |
| β-Enamino Ketoester Cyclization | Convenient, efficient beilstein-journals.org | β-enamino ketoesters, hydroxylamine beilstein-journals.org | 1,2-oxazole-4-carboxylates beilstein-journals.org |
| Macrocycle Synthesis | Multi-step sequence nih.gov | Boc-amino acids, L-threonine benzyl ester nih.gov | Oxazole-based macrocycles nih.gov |
Integration into Advanced Chemical Biology Tools
The unique properties of this compound derivatives make them valuable components for creating sophisticated tools for chemical biology research.
Bioconjugation and Incorporation into Proteins (e.g., Green Fluorescent Protein, MreB)
A significant advancement in the use of this compound derivatives is their incorporation into proteins as fluorescent probes. nih.gov This has been achieved through genetic code expansion, where a fluorescent oxazole amino acid is incorporated into proteins in cellulo. nih.govacs.org This technique utilizes modified ribosomes and a specific aminoacyl-tRNA synthetase to insert the non-canonical amino acid at a desired position within a protein. nih.govacs.org
This approach has been successfully demonstrated with Green Fluorescent Protein (GFP) and the bacterial cytoskeletal protein MreB. nih.govacs.org By replacing the natural fluorophore in GFP with a synthetic oxazole-based analogue, researchers have created modified GFPs with altered photophysical properties. nih.gov The fluorescence emission of these modified proteins can be tuned by changing the substituents on the oxazole ring. nih.gov
In the case of MreB, a bacterial homolog of actin, the incorporation of a fluorescent oxazole amino acid allowed for the visualization of the protein in cellulo. nih.govacs.org E. coli cells expressing the modified MreB were strongly fluorescent and maintained their normal rod-like shape, indicating that the incorporation of the oxazole did not disrupt the protein's function. nih.govacs.org A key finding from these studies is that the fluorescence of the oxazole amino acid is significantly enhanced upon its incorporation into a protein, suggesting its utility as a protein tag. nih.govacs.org
Application in Combinatorial Synthesis and High-Throughput Screening
The structural scaffold of this compound is well-suited for combinatorial synthesis, enabling the rapid generation of large libraries of diverse compounds for high-throughput screening (HTS). nih.gov HTS is a powerful tool in drug discovery for identifying new bioactive molecules. acs.org
The development of efficient solid-phase synthesis methods has facilitated the creation of one-bead, one-compound (OBOC) libraries of oxazole-containing molecules. chemrxiv.org In one example, a DNA-encoded library of several hundred thousand thioether-linked macrocycles was constructed using 2-(chloromethyl)this compound as a key building block. chemrxiv.org This approach allows for the generation of highly diverse libraries that can be screened against various biological targets. chemrxiv.org
Furthermore, the optimization of one-pot synthesis methods for disubstituted oxadiazoles (B1248032) from carboxylic acids and nitriles has been adapted for parallel chemistry, allowing for the creation of large, focused libraries. acs.org This methodology was validated by synthesizing a 141-member library with a high success rate and has been used to generate a virtual library of over 4.9 million synthesizable drug-like compounds. acs.org
The ability to incorporate oxazole and thiazole (B1198619) units into peptoid backbones further expands the chemical diversity of combinatorial libraries. nih.gov Optimized conditions have been developed for the synthesis of these peptoid-inspired oligomers, enabling the creation of large, high-quality libraries for screening. nih.gov
Further Elucidation of Structure-Activity Relationships and Target Engagement
The this compound scaffold is a cornerstone in the development of new therapeutic agents due to its versatile chemical nature and presence in various biologically active molecules. chemimpex.com A deeper understanding of the structure-activity relationships (SAR) and target engagement of its derivatives is a critical frontier in medicinal chemistry. tandfonline.com The systematic modification of the oxazole core and its substituents allows researchers to fine-tune the pharmacological properties of these compounds, enhancing their potency and selectivity for specific biological targets. tandfonline.com
Research into the SAR of this compound derivatives has revealed that even minor structural alterations can lead to significant changes in biological activity. tandfonline.com The primary areas of investigation involve modifying the substituents at the C2 and C5 positions of the oxazole ring and converting the carboxylic acid at the C4 position into other functional groups, such as esters or amides. tandfonline.com
Anticancer Activity
In the context of anticancer research, SAR studies have been particularly insightful. For example, a series of oxazole analogs of the nonsteroidal anti-inflammatory drug Sulindac were synthesized and evaluated for their anticancer properties. tandfonline.com Within this series, amide derivatives of the this compound core generally displayed more potent activity against colon, prostate, and breast cancer cell lines compared to their carboxylic acid counterparts. tandfonline.com This suggests that the carboxylic acid moiety may not be optimal for activity in this specific series and that its conversion to an amide enhances target interaction or cellular uptake.
Specifically, among the carboxylic acid analogs, only those with a 3,4,5-trimethoxybenzylidine substituent showed any notable, albeit modest, anticancer activity. tandfonline.com Another study focused on 5-(2,3-Dichlorophenyl)this compound, where modifications to the substituents on the oxazole ring were directly linked to changes in biological potency. The presence of the dichlorophenyl group is considered a key feature for its interaction with biological targets.
| Base Scaffold | Modification | Observed Activity | Cell Lines Tested | Reference |
| Oxazole analog of Sulindac | Conversion of C4-carboxylic acid to various amides | Increased anticancer activity compared to carboxylic acid analogs | HT29 (colon), PC3 (prostate), MDA-MB-231 (breast) | tandfonline.com |
| Oxazole analog of Sulindac | C4-carboxylic acid with 3,4,5-trimethoxybenzylidine substituent | Modest anticancer activity | HT29, PC3, MDA-MB-231 | tandfonline.com |
| STAT3 Inhibitor | Replacement of a benzoic acid system with an oxazole ring | Greatly reduced inhibitory activity | Not specified | acs.org |
| 5-phenyl-oxazole-4-carboxylic acid | Addition of 2,3-dichloro substituents to the phenyl ring | Potent anticancer properties | Not specified |
This table summarizes how structural changes to the this compound core influence its effectiveness against cancer cells.
Antimicrobial and Anti-biofilm Activity
Naturally occurring this compound derivatives, known as macrooxazoles, have been isolated from the fungus Phoma macrostoma and evaluated for their biological activities. nih.govnih.govresearchgate.net These studies provide valuable SAR insights in the context of antimicrobial and anti-biofilm applications. For instance, macrooxazole C demonstrated weak-to-moderate antimicrobial activity. nih.govresearchgate.net Furthermore, macrooxazoles B and C were found to interfere with the biofilm formation of Staphylococcus aureus. nih.govnih.govresearchgate.net A mixture of macrooxazoles B and D also exhibited weak cytotoxic activity against tested cancer cell lines. nih.govresearchgate.net
| Compound | Activity Type | Details | Target Organism/Cell Line | Reference |
| Macrooxazole C | Antimicrobial | Weak-to-moderate activity | Bacteria and fungi | nih.govresearchgate.net |
| Macrooxazole B | Anti-biofilm | 65% inhibition of biofilm formation at 250 µg/mL | Staphylococcus aureus | nih.gov |
| Macrooxazole C | Anti-biofilm | 75% inhibition of biofilm formation at 250 µg/mL | Staphylococcus aureus | nih.gov |
| Mixture of Macrooxazole B and D (1:2 ratio) | Cytotoxic | Weak activity (IC50 of 23 µg/mL) | Cancer cell lines | nih.govresearchgate.net |
This table outlines the specific biological effects of different macrooxazole compounds, highlighting their potential as antimicrobial and anti-biofilm agents.
Target Engagement
The engagement of this compound derivatives with their biological targets, such as enzymes or receptors, is fundamental to their mechanism of action. The structural features of these compounds, including the oxazole ring itself, the carboxylic acid group, and various substituents, dictate the binding affinity and specificity. smolecule.com For instance, in 5-(2,3-Dichlorophenyl)this compound, the dichlorophenyl moiety is thought to enhance lipophilicity, while the carboxylic acid group can form crucial interactions like hydrogen bonds or coordinate with metal ions within a target's active site.
However, for many derivatives, the precise molecular targets and the exact nature of these interactions are not yet fully elucidated. Future research must focus on identifying these targets and characterizing the binding modes at an atomic level. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling will be instrumental in visualizing and understanding how these compounds interact with their biological partners. A comprehensive SAR model can only be developed by synthesizing and testing additional, diverse analogs. pitt.edu This continued exploration is essential for optimizing the medicinal chemistry properties of this promising class of compounds, ultimately leading to the development of more effective and selective drugs. tandfonline.com
Q & A
Q. What are the common synthetic routes for preparing oxazole-4-carboxylic acid derivatives, and how do reaction conditions influence product purity?
this compound derivatives are synthesized via cyclization of precursors (e.g., oxan-4-yl derivatives with oxazole precursors) using catalysts like palladium or under halogenation conditions (e.g., thionyl chloride for chlorination). Reaction conditions, such as inert atmospheres, precise temperature control (e.g., reflux), and purification techniques (recrystallization, chromatography), critically impact yield and purity. For example, halogenation at the 2-position of the oxazole ring requires anhydrous solvents and controlled pH to minimize side reactions .
Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, 1H-NMR can identify substituents on the oxazole ring (e.g., methyl groups at δ 2.68 ppm), while HRMS validates molecular weights (e.g., calculated [M+H]+: 462.2492 vs. observed: 462.2482). X-ray crystallography further resolves stereochemistry in crystalline derivatives .
Q. What mechanisms underlie the biological activity of this compound derivatives in anticancer research?
These derivatives induce apoptosis via caspase activation and p53 pathway modulation. For example, 5-(2,3-dichlorophenyl)this compound exhibits dose-dependent cytotoxicity in cancer cells by inhibiting carbonic anhydrase isoforms, which are overexpressed in tumors. Comparative studies show substituents like chlorine enhance selectivity for enzyme targets .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields for halogenated this compound derivatives?
Yield optimization involves catalyst screening (e.g., Pd vs. Cu), solvent selection (polar aprotic solvents for stability), and flow chemistry setups. Continuous flow reactors improve scalability and reduce side products in halogenation reactions. Reaction parameters (e.g., 100°C for MnO2-mediated oxidations) must balance kinetics and thermodynamics .
Q. How should researchers address contradictions in reported biological activities of structurally similar oxazole derivatives?
Discrepancies often arise from substituent effects or assay variations. Structure-Activity Relationship (SAR) studies can isolate critical functional groups. For instance, 2-chloro derivatives show higher antibacterial activity than non-halogenated analogs due to enhanced electrophilicity. Standardized assays (e.g., MIC testing against S. aureus) and meta-analyses of published IC50 values are recommended .
Q. What computational approaches facilitate retrosynthetic planning for complex this compound analogs?
AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to predict feasible routes. For example, retrosynthesis of 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid prioritizes one-step cyclization from oxan-4-yl precursors. Molecular complexity scoring and plausibility thresholds (≥0.01) refine predictions .
Q. How can molecular docking studies predict the interaction between this compound derivatives and enzyme targets?
Docking software (AutoDock, Schrödinger) models binding modes using crystal structures (e.g., carbonic anhydrase IX). Key parameters include binding affinity (ΔG), hydrogen bonding with catalytic zinc, and hydrophobic interactions with active-site residues. Validation via MD simulations ensures stability .
Q. What analytical challenges exist in quantifying this compound derivatives in mixed reaction systems, and how can they be resolved?
Co-elution of intermediates in HPLC can obscure quantification. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
